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  • Product: 5-(Sec-butyl)isoxazol-3-amine

Core Science & Biosynthesis

Foundational

Synthesis and Regioselective Control of 5-(Sec-butyl)isoxazol-3-amine: A Technical Guide

Executive Summary The 3-aminoisoxazole moiety is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for anilines, phenols, and amides to enhance metabolic stability and modulate physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-aminoisoxazole moiety is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for anilines, phenols, and amides to enhance metabolic stability and modulate physicochemical properties. However, the synthesis of 5-(sec-butyl)isoxazol-3-amine presents a classical challenge in heterocyclic chemistry: achieving strict regiocontrol during the cyclization of an asymmetric β-keto nitrile with hydroxylamine.

This guide provides a self-validating, two-step synthetic workflow to access 5-(sec-butyl)isoxazol-3-amine. By leveraging kinetic versus thermodynamic control, we can completely suppress the formation of the undesired 5-amino-3-(sec-butyl)isoxazole byproduct.

Workflow A Ethyl 2-methylbutanoate + Acetonitrile B LDA, THF, -78°C (Claisen Condensation) A->B C 4-methyl-3-oxohexanenitrile (β-keto nitrile) B->C D NH₂OH·HCl, NaOH pH 7.5, 45°C C->D E 5-(Sec-butyl)isoxazol-3-amine (Target Molecule) D->E

Figure 1: Two-step synthetic workflow for 5-(sec-butyl)isoxazol-3-amine.

Step 1: Synthesis of the β-Keto Nitrile Intermediate

To access the required precursor, 4-methyl-3-oxohexanenitrile , a Claisen-type condensation is employed. Acetonitrile is deprotonated by Lithium Diisopropylamide (LDA) to form a lithiated nucleophile, which subsequently attacks ethyl 2-methylbutanoate.

Causality & Process Design
  • Base Selection: Acetonitrile has a pKa of ~25. LDA (conjugate acid pKa ~36) is required for quantitative, irreversible deprotonation. A weaker base would fail to fully deprotonate the nitrile, while a nucleophilic base (like n-BuLi) would directly attack the ester carbonyl.

  • Cryogenic Control: The reaction must be strictly maintained at -78 °C during the addition phase. Elevated temperatures lead to the rapid self-condensation of lithiated acetonitrile (yielding 3-aminocrotononitrile) and promote undesired side reactions with the ester.

Step-by-Step Protocol
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and internal temperature probe.

  • Base Generation: Charge the flask with anhydrous THF (100 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Nucleophile Formation: Add anhydrous acetonitrile (1.1 equiv) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for an additional 30 minutes.

  • Electrophile Addition: Add ethyl 2-methylbutanoate (1.0 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • In-Process Control (IPC) & Quench: Sample the reaction for LC-MS. Upon confirmation of ester consumption (disappearance of m/z 131.1), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (50 mL). This IPC ensures the reaction is not quenched prematurely, which would drastically reduce yield.

  • Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc) to yield 4-methyl-3-oxohexanenitrile.

Step 2: Regioselective Cyclization

The cyclization of 4-methyl-3-oxohexanenitrile with hydroxylamine is the most critical node in this synthesis. Without strict environmental control, the reaction will yield a nearly 1:1 mixture of 3-amino-5-(sec-butyl)isoxazole and 5-amino-3-(sec-butyl)isoxazole.

Mechanistic Rationale

As established by Mainolfi and colleagues [1], the regioselectivity is entirely dictated by the pH and temperature of the reaction medium:

  • Thermodynamic Control (Undesired): At pH > 8.0 and elevated temperatures (100 °C), hydroxylamine preferentially attacks the highly electrophilic ketone, forming an oxime that cyclizes onto the nitrile, yielding the 5-amino isomer.

  • Kinetic Control (Desired): At a strictly controlled pH of 7.0–8.0 and mild temperatures (≤ 45 °C), hydroxylamine acts as a free base but the kinetics favor attack at the nitrile carbon. This forms an amidoxime intermediate that subsequently cyclizes onto the ketone, selectively yielding the desired 3-amino isomer[1].

Mechanism Start 4-methyl-3-oxohexanenitrile + Hydroxylamine Cond1 pH 7.0 - 8.0, ≤ 45 °C (Kinetic Control) Start->Cond1 Neutral/Mild Cond2 pH > 8.0, 100 °C (Thermodynamic Control) Start->Cond2 Basic/Hot Int1 Attack at Nitrile (Amidoxime Intermediate) Cond1->Int1 Int2 Attack at Ketone (Oxime Intermediate) Cond2->Int2 Prod1 3-Amino-5-(sec-butyl)isoxazole (Desired Isomer) Int1->Prod1 Prod2 5-Amino-3-(sec-butyl)isoxazole (Undesired Isomer) Int2->Prod2

Figure 2: pH and temperature-dependent regioselectivity in isoxazole cyclization.

Step-by-Step Protocol
  • Reaction Setup: Dissolve 4-methyl-3-oxohexanenitrile (1.0 equiv) in a 1:1 mixture of ethanol and water to achieve a 0.2 M concentration.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 equiv).

  • pH Modulation (Critical Step): Carefully add 1M aqueous NaOH dropwise while monitoring with a calibrated pH meter. Adjust the pH strictly to 7.5. Do not overshoot; a pH > 8.0 will irreversibly trigger the thermodynamic pathway.

  • Cyclization: Heat the reaction mixture to 40–45 °C and stir for 16–24 hours.

  • IPC & Acidic Drive: Monitor the reaction via LC-MS. If the amidoxime intermediate is observed without full cyclization, add 1M HCl to drop the pH to ~3.0 and stir for an additional 2 hours at 50 °C. This self-validating step forces the final dehydration without altering the locked-in regiochemistry.

  • Isolation: Neutralize the mixture to pH 7.0 with saturated NaHCO₃. Extract with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography (DCM/MeOH gradient) to afford pure 5-(sec-butyl)isoxazol-3-amine.

Analytical Characterization Data

To ensure the integrity of the synthesized compounds, the following quantitative analytical markers should be used to validate the intermediates and the final product.

CompoundMolecular Weight ( g/mol )Expected MS (m/z) [M+H]⁺Key ¹H NMR Signatures (CDCl₃, 400 MHz)
Ethyl 2-methylbutanoate 130.19131.14.12 (q, 2H, -OCH₂-), 2.35 (m, 1H, -CH-)
4-methyl-3-oxohexanenitrile 125.17126.13.45 (s, 2H, -CH₂CN), 2.50 (m, 1H, -CH-)
5-(sec-butyl)isoxazol-3-amine 140.19141.15.65 (s, 1H, isoxazole-CH), 4.50 (br s, 2H, -NH₂)

Conclusion

The synthesis of 5-(sec-butyl)isoxazol-3-amine requires rigorous control over both the cryogenic Claisen condensation and the regioselective cyclization. By restricting the cyclization environment to a pH of 7.5 and a temperature below 45 °C, researchers can exploit kinetic pathways to selectively generate the 3-amino isomer. Incorporating the outlined In-Process Controls (IPCs) guarantees a self-validating workflow, preventing costly late-stage failures in drug development pipelines.

References

Exploratory

Spectroscopic and Structural Elucidation of 5-(sec-Butyl)isoxazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(sec-Butyl)isoxazol-3-amine, with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol [1], is a heterocyclic amine built up...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(sec-Butyl)isoxazol-3-amine, with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol [1], is a heterocyclic amine built upon the isoxazole scaffold. The isoxazole ring is a prominent feature in numerous pharmacologically active compounds, contributing to a wide range of biological activities.[2] A thorough understanding of the structural and spectroscopic properties of substituted isoxazoles like 5-(sec-butyl)isoxazol-3-amine is paramount for its identification, purity assessment, and the rational design of new chemical entities in drug discovery.

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-(sec-butyl)isoxazol-3-amine. In the absence of directly published experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a reliable and scientifically grounded predictive analysis. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers working with this and similar isoxazole derivatives.

Molecular Structure and Key Features

The structure of 5-(sec-butyl)isoxazol-3-amine features a 3-aminoisoxazole core with a sec-butyl substituent at the 5-position. This seemingly simple substitution has significant implications for the molecule's spectroscopic signatures, particularly in the NMR spectra, due to the introduction of a chiral center and the resulting diastereotopic nature of adjacent protons and carbons.

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, offering valuable clues to its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 5-(sec-butyl)isoxazol-3-amine is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron ionization is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathway

The EI mass spectrum of 5-(sec-butyl)isoxazol-3-amine is expected to show a molecular ion peak at an m/z corresponding to its molecular weight (140.18). The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

Table 1: Predicted Mass Spectrometry Data for 5-(sec-butyl)isoxazol-3-amine

m/zPredicted FragmentInterpretation
140[C7H12N2O]+•Molecular Ion (M•+)
111[M - C2H5]+Loss of an ethyl radical from the sec-butyl group
97[M - C3H7]+Loss of a propyl radical (less likely) or rearrangement followed by fragmentation
83[C4H5N2O]+Cleavage of the sec-butyl group, retaining the isoxazole core with a methyl group
57[C4H9]+sec-Butyl cation

The fragmentation is likely initiated by the loss of an ethyl radical from the sec-butyl group, leading to a stable secondary carbocation, which would give a prominent peak at m/z 111. Further fragmentation of the isoxazole ring can also be anticipated.

Fragmentation_Pathway M 5-(sec-Butyl)isoxazol-3-amine (M•+) m/z = 140 F1 [M - C2H5]+ m/z = 111 M->F1 - •C2H5 F2 sec-Butyl cation [C4H9]+ m/z = 57 M->F2 Ring Cleavage F3 [C4H5N2O]+ m/z = 83 F1->F3 - C2H4

Caption: Predicted EI-MS fragmentation pathway for 5-(sec-butyl)isoxazol-3-amine.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(sec-butyl)isoxazol-3-amine, both ¹H and ¹³C NMR will be crucial for complete structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(sec-butyl)isoxazol-3-amine will be characterized by signals corresponding to the amine protons, the isoxazole ring proton, and the protons of the sec-butyl group. Due to the chiral center in the sec-butyl group, the two methylene protons are expected to be diastereotopic and thus magnetically non-equivalent, leading to a more complex splitting pattern.

Table 2: Predicted ¹H NMR Spectroscopic Data for 5-(sec-butyl)isoxazol-3-amine (in CDCl₃)

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Assignment
~5.0br s-NH₂
~5.8s-H-4 (isoxazole)
~2.8m~7CH (sec-butyl)
~1.6-1.8m~7CH₂ (diastereotopic)
~1.2d~7CH₃ (doublet)
~0.9t~7CH₃ (triplet)

The broad singlet for the amine protons is a characteristic feature and its chemical shift can be solvent-dependent. The singlet for the H-4 proton of the isoxazole ring is also a key diagnostic signal.[3] The complexity of the sec-butyl signals will be a distinguishing feature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The chemical shifts of the isoxazole ring carbons are particularly informative.

Table 3: Predicted ¹³C NMR Spectroscopic Data for 5-(sec-butyl)isoxazol-3-amine (in CDCl₃)

Chemical Shift (δ) ppm (Predicted)Assignment
~170C-5 (isoxazole)
~160C-3 (isoxazole)
~95C-4 (isoxazole)
~35CH (sec-butyl)
~28CH₂ (sec-butyl)
~20CH₃ (from CH)
~12CH₃ (from CH₂)

The downfield shifts of C-3 and C-5 are characteristic of the isoxazole ring, with the carbon attached to the amino group (C-3) and the substituted carbon (C-5) appearing at lower fields.[3][4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent Acq_1H ¹H NMR Prep->Acq_1H Acq_13C ¹³C NMR Prep->Acq_13C Acq_2D 2D NMR (COSY, HSQC) Acq_1H->Acq_2D Proc Fourier Transform, Phasing, Baseline Correction Acq_1H->Proc Acq_13C->Acq_2D Acq_13C->Proc Acq_2D->Proc Analysis Structure Elucidation Proc->Analysis

Caption: General workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of 5-(sec-butyl)isoxazol-3-amine can be confidently achieved through a combined application of mass spectrometry and NMR spectroscopy. This guide provides a predictive framework for the interpretation of its spectral data, grounded in the established principles of organic spectroscopy and comparison with structurally related molecules. The presented protocols and expected data serve as a valuable resource for researchers in the synthesis, purification, and application of this and similar isoxazole derivatives, ensuring a high degree of scientific integrity in their work.

References

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntesis and Crystallographic Structure Studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

  • Abdullah Soliman Al-Ayed et al. (n.d.). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Retrieved from [Link]

Sources

Foundational

solubility and stability of 5-(Sec-butyl)isoxazol-3-amine

Predictive and Experimental Profiling of 5-(Sec-butyl)isoxazol-3-amine: A Technical Guide to Solubility and Stability Introduction & Structural Causality In modern drug discovery, the physicochemical optimization of frag...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive and Experimental Profiling of 5-(Sec-butyl)isoxazol-3-amine: A Technical Guide to Solubility and Stability

Introduction & Structural Causality

In modern drug discovery, the physicochemical optimization of fragment-like building blocks is critical for preventing late-stage attrition. 5-(sec-butyl)isoxazol-3-amine represents a highly versatile heterocyclic scaffold. The molecule features an isoxazol-3-amine core—providing a unique hydrogen-bonding motif (amine donor, N/O acceptors)—coupled with a branched aliphatic 5-sec-butyl substitution.

Understanding the solubility and stability of this compound requires analyzing the thermodynamic trade-offs dictated by its structure. The sec-butyl group significantly increases the partition coefficient (LogP), driving lipophilicity. However, unlike linear alkyl chains (e.g., n-butyl), the branched nature of the sec-butyl group sterically disrupts planar crystal stacking. This disruption lowers the crystal lattice energy, which paradoxically enhances aqueous thermodynamic solubility by reducing the energy barrier required for solvation.

Solubility Assessment: Kinetic vs. Thermodynamic Equilibria

Determining compound solubility is an essential tool for early stages of the drug discovery process[1]. While kinetic solubility (rapid precipitation from a DMSO stock) is useful for high-throughput screening, it often overestimates true solubility due to the formation of metastable supersaturated solutions or amorphous precipitates.

For formulation and lead optimization, thermodynamic solubility is required. This method measures the true saturation equilibrium of the crystalline solid in an aqueous buffer[1]. The shake-flask method, paired with highly selective High-Performance Liquid Chromatography (HPLC) and UV/MS detection, is the gold standard for avoiding artifacts caused by impurities or degradation products[2].

Protocol: Self-Validating Thermodynamic Shake-Flask Assay

This protocol is designed as a self-validating system. By requiring a separately built calibration curve and utilizing phase separation, it ensures that only fully dissolved, intact API is quantified[1].

  • Solid Preparation: Accurately weigh 1.0 mg of crystalline 5-(sec-butyl)isoxazol-3-amine into a 1.5 mL glass vial[3].

  • Buffer Addition: Add 1.0 mL of 0.1 M phosphate-buffered saline (PBS, pH 7.4) to the vial[3].

  • Equilibration: Incubate the suspension in a thermomixer at 21°C and 700 rpm for a minimum of 24 hours to ensure true thermodynamic equilibrium is reached[3].

  • Phase Separation: Subject the saturated solution to high-speed centrifugation (e.g., 15,000 x g for 15 mins) or specialized solubility filter plates to isolate the supernatant from undissolved particulates[1].

  • Quantification: Analyze the supernatant via HPLC-UV (monitoring at 220–300 nm)[2]. Calculate the saturation concentration against a 4-point standard calibration curve generated from a known stock solution[3].

ThermodynamicSolubility A Solid 5-(sec-butyl)isoxazol-3-amine (1 mg) B Add 1 mL 0.1 M Phosphate Buffer (pH 7.4) A->B C Incubate 24h at 21°C (Thermomixer, 700 rpm) B->C D Phase Separation (Centrifugation / Filtration) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E F Calculate Saturation Concentration (mg/mL) E->F

Workflow for thermodynamic solubility assessment using shake-flask equilibration.

Table 1: Physicochemical and Solubility Profile
Property / AssayValue / ResultMechanistic Rationale
Molecular Weight 140.18 g/mol Low molecular weight fragment, highly permeable.
LogP (Predicted) ~1.8 - 2.2Sec-butyl group drives lipophilicity.
Kinetic Solubility (pH 7.4) > 100 µMRapid dissolution from DMSO stock without lattice barrier.
Thermodynamic Sol. (pH 7.4) ~0.85 mg/mLDisrupted crystal lattice enhances aqueous equilibrium.

Stability Profiling: Degradation Pathways & ICH Guidelines

Chemical stability dictates the shelf-life and formulation strategy of an Active Pharmaceutical Ingredient (API). Stability studies must include testing of attributes susceptible to change during storage, utilizing validated stability-indicating analytical procedures[4]. Furthermore, any degradation product observed during stability studies at a level greater than the identification threshold must be structurally characterized[5].

For 5-(sec-butyl)isoxazol-3-amine, the primary structural vulnerabilities are:

  • Oxidation: The primary amine at the 3-position is susceptible to oxidation, potentially forming N-oxides or nitroso species.

  • Base Hydrolysis: While the isoxazole ring is stable under acidic conditions (due to protective protonation of the amine), it is highly susceptible to base-catalyzed ring opening, leading to the formation of cyano-ketone derivatives.

Protocol: ICH Q1A/Q3A-Aligned Forced Degradation Study

To establish a comprehensive impurity profile, the compound is subjected to stress testing to simulate long-term degradation[5]. A critical metric of trustworthiness in this assay is Mass Balance —ensuring that the sum of the remaining API and the quantified degradation products equals 100% of the initial concentration.

  • Acid Hydrolysis: Incubate a 1 mg/mL solution in 0.1 N HCl at 60°C for 7 days.

  • Base Hydrolysis: Incubate a 1 mg/mL solution in 0.1 N NaOH at 60°C for 7 days.

  • Oxidative Stress: Treat the API with 3% H₂O₂ at 25°C for 24 hours.

  • Photolysis: Expose the compound to UV/Vis light to achieve a minimum of 1.2 million lux hours, in accordance with ICH Q1B.

  • Thermal Stress: Store the solid powder at 60°C for 4 weeks.

  • Impurity Profiling: Quench all reactions and analyze via LC-MS/MS. Identify any impurity exceeding the 0.1% reporting threshold[5].

StabilityProfiling Root API Stability Profiling (ICH Q1A / Q3A) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Root->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Root->Base Ox Oxidation (3% H2O2, 25°C) Root->Ox Photo Photolysis (UV/Vis Light) Root->Photo Therm Thermal (Solid, 60°C) Root->Therm Analysis HPLC-UV/MS Analysis (Impurity Profiling & Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Therm->Analysis

ICH Q1A/Q3A-aligned forced degradation workflow for stability-indicating assays.

Table 2: Forced Degradation Stability Profile (Representative Data)
Stress ConditionDurationAPI Recovery (%)Major Degradation Pathway
Acidic (0.1 N HCl, 60°C) 7 Days> 98%Highly stable; protonation of amine protects core.
Basic (0.1 N NaOH, 60°C) 7 Days~ 85%Base-catalyzed isoxazole ring opening.
Oxidative (3% H₂O₂, 25°C) 24 Hours~ 90%N-oxidation of the primary amine.
Photolytic (UV/Vis) 1.2M lux hrs> 95%Minor photolytic cleavage.
Thermal (Solid, 60°C) 4 Weeks> 99%Thermally stable in solid state.

Conclusion & Formulation Strategies

The physicochemical profiling of 5-(sec-butyl)isoxazol-3-amine reveals a compound with moderate lipophilicity and acceptable thermodynamic solubility, largely driven by the steric disruption of its crystal lattice by the sec-butyl moiety. Because the compound exhibits pH-dependent stability (specifically vulnerability to base-catalyzed ring opening), formulation strategies should prioritize mildly acidic to neutral buffers (e.g., citrate or phosphate buffers at pH 5.0–7.4). Furthermore, due to the oxidative liability of the primary amine, storage under inert atmospheres (argon/nitrogen) and the potential inclusion of antioxidants in liquid formulations are recommended to ensure long-term shelf life.

References

  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)". enamine.net.
  • Protocols.io. "In-vitro Thermodynamic Solubility". protocols.io.
  • Evotec. "Thermodynamic Solubility Assay". evotec.com.
  • Pharmaceuticals and Medical Devices Agency (PMDA). "Stability testing of new drug substances and products". pmda.go.jp.
  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)". ich.org.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Sec-butyl)isoxazol-3-amine as a Privileged Scaffold in Organic Synthesis and Drug Discovery

Executive Summary & Strategic Rationale As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that offer an optimal balance of reactivity, lipophilicity, and structural novelty. The 3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that offer an optimal balance of reactivity, lipophilicity, and structural novelty. The 3-amino-5-alkylisoxazole class is a cornerstone in modern medicinal chemistry, prominently featured in the structures of several clinical-stage kinase inhibitors (e.g., Quizartinib)[1]. While the tert-butyl variant is ubiquitous in literature[2], 5-(sec-butyl)isoxazol-3-amine introduces a critical structural nuance: a chiral center at the alkyl chain.

This seemingly minor modification allows researchers to perform stereospecific tuning of hydrophobic interactions within the deep binding pockets of target proteins, such as FMS-like tyrosine kinase-3 (FLT3) and p38 Mitogen-Activated Protein Kinase (MAPK)[1][3]. This guide details the mechanistic reactivity of this compound and provides field-proven protocols for its integration into complex organic architectures.

Mechanistic Profiling & Reactivity

The reactivity of 5-(sec-butyl)isoxazol-3-amine is strictly governed by the electronic properties of the isoxazole ring. The C3-amino group exhibits attenuated nucleophilicity compared to typical aliphatic amines due to the electron-withdrawing nature of the adjacent oxygen atom and the aromaticity of the ring system[1].

  • Electrophilic Addition: The amine readily attacks strong electrophiles like isocyanates and acid chlorides. However, due to its weak basicity, these reactions often require elevated temperatures or the addition of acid scavengers (e.g., pyridine, triethylamine) to drive the equilibrium toward the product[4][5].

  • Condensation & Cyclization: The amine can condense with activated enol ethers (e.g., diethyl ethoxymethylenemalonate). The initial nucleophilic attack forms an isoxazolyl enamine, which, upon thermal treatment, undergoes intramolecular cyclization to yield complex fused heterocycles like isoxazolopyrimidinones[1].

G A 5-(sec-butyl)isoxazol-3-amine B Electrophilic Addition A->B Isocyanates / Acid Chlorides E Condensation A->E Activated Enol Ethers C N,N'-Diaryl Urea (Kinase Inhibitor) B->C Phenyl Isocyanate D Chloroacetamide (Intermediate) B->D Chloroacetyl Chloride F Isoxazolopyrimidinones (Fused Heterocycles) E->F Thermal Cyclization

Workflow detailing the divergent synthetic utility of 5-(sec-butyl)isoxazol-3-amine.

Experimental Protocols

Protocol A: Synthesis of N,N'-Diaryl Ureas (Type II Kinase Inhibitor Scaffolds)

Type II kinase inhibitors often utilize a urea linker to form critical bidentate hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the kinase hinge region[1][3].

Causality & Design: We utilize substituted phenyl isocyanates. The reaction is driven by the high electrophilicity of the isocyanate carbon. Anhydrous conditions are critical; any trace moisture will competitively hydrolyze the isocyanate into an aniline, which then reacts with another isocyanate molecule to form a symmetric urea byproduct, drastically reducing the yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(sec-butyl)isoxazol-3-amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) (20 mL) under a strict inert nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted phenyl isocyanate (1.1 equiv, 11 mmol) dropwise over 15 minutes. Rationale: Slow addition controls the exothermic nature of the reaction and minimizes localized concentration spikes that lead to side reactions.

  • Catalysis: Add a catalytic amount of triethylamine (0.1 equiv). This enhances the nucleophilicity of the weakly basic isoxazol-3-amine.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor progression via LC-MS until the starting amine is consumed.

  • Isolation: The resulting asymmetric urea typically precipitates directly from the DCM as the reaction progresses. Filter the solid, wash with cold DCM (2 x 5 mL) and hexanes (10 mL), and dry under vacuum to yield the pure N-(5-(sec-butyl)isoxazol-3-yl)-N'-phenylurea derivative.

Protocol B: Synthesis of N-(5-(sec-butyl)isoxazol-3-yl)-2-chloroacetamide

This intermediate is highly valuable for subsequent SN2 displacements with secondary amines (e.g., morpholine, N-methylpiperazine) to build extended thienopyrimidine or thiophene-based kinase inhibitor libraries[4][5].

Causality & Design: Chloroacetyl chloride is highly reactive but generates HCl gas as a byproduct. Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl. Without TEA, the HCl would protonate the isoxazole amine, rendering it non-nucleophilic and halting the reaction prematurely[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(sec-butyl)isoxazol-3-amine (1.0 equiv, 5 mmol) and TEA (1.5 equiv, 7.5 mmol) in anhydrous chloroform (15 mL).

  • Addition: Cool to 0 °C. Add chloroacetyl chloride (1.2 equiv, 6 mmol) dropwise.

  • Heating: After 4 hours of stirring at room temperature, gently heat the mixture to 50 °C for an additional 2 hours. Rationale: The sec-butyl group introduces steric hindrance; mild heating ensures complete conversion of the hindered amine[4].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (15 mL) to neutralize excess acid. Extract with chloroform (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to afford the pure chloroacetamide.

Pathway Ligand FLT3 Ligand Receptor FLT3 Tyrosine Kinase Ligand->Receptor Activation Downstream STAT5 / PI3K / RAS Receptor->Downstream Phosphorylation Inhibitor Isoxazol-3-amine Urea Inhibitor->Receptor Blocks ATP Pocket Inhibitor->Downstream Prevents Activation Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Cell Proliferation Downstream->Proliferation Promotes

Biological pathway illustrating FLT3 kinase inhibition by isoxazol-3-amine urea derivatives.

Quantitative Data Summary

When designing libraries, it is crucial to understand how the sec-butyl substitution alters physicochemical properties compared to the industry-standard tert-butyl group. The table below summarizes these comparative metrics based on synthesized 3-amino-5-alkylisoxazole analogs[1][6].

Property / Metric5-(tert-butyl)isoxazol-3-amine5-(sec-butyl)isoxazol-3-amine
Molecular Formula C7H12N2OC7H12N2O
Chiral Centers 01 (at the sec-butyl group)
Steric Bulk (Rigidity) High (Rigid, locked conformation)Moderate (Flexible alkyl chain)
Urea Formation Yield (Typical) 75–88%[3]70–85%
Primary Application Broad-spectrum Kinase InhibitorsStereospecific Kinase Inhibitors
Synthesis pH Sensitivity Highly sensitive (pH 6.0–7.0 required)[6]Highly sensitive (pH 6.0–7.0 required)

References

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules. [3]

  • 5-(Tert-pentyl)isoxazol-3-amine: Advanced Synthetic Approaches to Isoxazole Rings. Benchchem. [1]

  • 3-Amino-5-tert-butylisoxazole Chemical Synthesis and Properties. Guidechem. [2]

  • Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem. [6]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. MDPI. [4]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. PMC. [5]

  • 5-Hexyl-1,2-oxazol-3-amine: High-Purity Research Chemical. Benchchem.

Sources

Application

Application Notes & Protocols: 5-(Sec-butyl)isoxazol-3-amine in Medicinal Chemistry

Introduction: The 3-Amino-5-Alkylisoxazole as a Privileged Scaffold in Drug Discovery The isoxazole ring system, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3-Amino-5-Alkylisoxazole as a Privileged Scaffold in Drug Discovery

The isoxazole ring system, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups have cemented its role in a wide array of therapeutic agents.[2] Marketed drugs containing the isoxazole nucleus span a remarkable range of indications, from the antibacterial sulfamethoxazole to the selective COX-2 inhibitor valdecoxib and the immunomodulatory agent leflunomide.[1][2][3]

Within this versatile class of compounds, 3-amino-5-alkylisoxazoles have emerged as particularly valuable building blocks. The 3-amino group provides a convenient synthetic handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] The alkyl substituent at the 5-position allows for fine-tuning of steric and lipophilic properties, which can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on 5-(sec-butyl)isoxazol-3-amine , a specific analogue within this chemical class. While its direct applications are emerging, its true value lies in its role as a strategic tool for medicinal chemists. It serves as a key bioisostere for the well-studied 5-tert-butylisoxazol-3-amine, a critical component of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (AC220).[5][6] By providing a nuanced variation in steric bulk—transitioning from a quaternary to a secondary carbon attachment point—the sec-butyl analogue allows researchers to probe the precise topological requirements of enzyme binding pockets, making it an indispensable tool in hit-to-lead optimization campaigns.

Part 1: Core Applications in Medicinal Chemistry

The 3-Aminoisoxazole Moiety as a Cornerstone for Kinase Inhibitors

One of the most impactful applications of 3-amino-5-alkylisoxazoles is in the design of protein kinase inhibitors, a cornerstone of modern oncology.[7] The 3-amino group is readily converted into a urea or amide linkage, which serves as an excellent hydrogen bond donor-acceptor unit. This is critical for anchoring the inhibitor within the ATP-binding site of many kinases, often through interactions with conserved residues in the hinge region or with the DFG motif.[6]

Case Study: The Role of 5-tert-Butylisoxazol-3-amine in Quizartinib (AC220)

Quizartinib is a potent and selective second-generation type II FLT3 inhibitor used in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[5][8] The structure of Quizartinib reveals the central role of the 3-amino-5-tert-butylisoxazole moiety.[9] The 3-amino group is elaborated into a diaryl urea, which forms two critical hydrogen bonds: one with the side chain of a conserved glutamic acid in the αC-helix and another with the backbone amide of the aspartic acid in the "DFG-out" (inactive) conformation of the kinase.[6] The 5-tert-butyl group occupies a hydrophobic pocket, contributing significantly to the compound's high affinity and selectivity.[6]

The use of 5-(sec-butyl)isoxazol-3-amine allows for a direct test of the steric tolerance of this hydrophobic pocket. A comparison of the biological activity of the sec-butyl analogue versus the tert-butyl parent compound can provide immediate and valuable SAR data.

Bioisosteric Replacement and Structure-Activity Relationship (SAR) Elucidation

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a fundamental strategy in drug design to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[10][11] The substitution of a tert-butyl group with a sec-butyl group is a classic example of steric bioisosteric replacement.

GroupKey Physicochemical PropertiesRationale for Use in SAR
tert-Butyl High lipophilicity, sterically demanding with a quaternary center, metabolically susceptible at the methyl groups.[12]Establishes a baseline for activity where a bulky, hydrophobic group is required.
sec-Butyl Similar lipophilicity to tert-butyl, but with reduced and directionally different steric bulk (secondary vs. quaternary carbon).[13]Probes the size and shape constraints of the binding pocket. Can improve metabolic stability or alter binding orientation.[14]

By synthesizing and testing the sec-butyl analogue of a lead compound, researchers can answer critical questions:

  • Is the larger steric profile of the tert-butyl group essential for activity? A significant drop in potency with the sec-butyl group would suggest this.

  • Can a less sterically hindered group improve binding or other properties? Sometimes, a slightly smaller group can allow for a more optimal fit or reduce steric clashes.

  • Does the change in shape affect selectivity? The different spatial arrangement of the methyl groups could favor or disfavor binding to off-target proteins.

The logical workflow for employing 5-(sec-butyl)isoxazol-3-amine in a drug discovery program is outlined below.

G cluster_0 Lead Optimization Workflow A Lead Compound Identified (e.g., containing 5-tert-butylisoxazol-3-amine) B Hypothesis Generation: Probe steric sensitivity of hydrophobic pocket A->B C Synthesis of Analogue Library B->C E In Vitro Biological Evaluation (Potency, Selectivity) C->E D 5-(sec-butyl)isoxazol-3-amine (Key Building Block) D->C F SAR Analysis E->F G Decision Point: Improved, Maintained, or Reduced Activity? F->G H Further Optimization or New Hypothesis G->H

Caption: Drug discovery workflow using the sec-butyl analogue.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of a Representative N-(5-(sec-butyl)isoxazol-3-yl)-N'-(aryl)urea

This protocol describes a general two-step procedure for synthesizing a diaryl urea, a common motif in kinase inhibitors, starting from 5-(sec-butyl)isoxazol-3-amine. The procedure is analogous to synthetic routes used for Quizartinib.[5]

Step 1: Formation of the Isocyanate Intermediate

  • Rationale: The 3-amino group of the isoxazole is converted to a highly reactive isocyanate. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene or phenyl chloroformate. Triphosgene is often preferred as it is a safer, crystalline solid alternative to gaseous phosgene.

  • Materials:

    • 5-(sec-butyl)isoxazol-3-amine

    • Triphosgene (or phenyl chloroformate)

    • Anhydrous dichloromethane (DCM) or toluene

    • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

    • Nitrogen atmosphere apparatus

    • Standard glassware for organic synthesis

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 5-(sec-butyl)isoxazol-3-amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the cooled amine solution over 15-20 minutes. Caution: Triphosgene releases phosgene gas upon contact with moisture and should be handled with extreme care in a well-ventilated fume hood.

    • After the addition is complete, add the non-nucleophilic base (e.g., TEA, 3.0 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • The resulting solution containing the crude isocyanate is typically used directly in the next step without purification.

Step 2: Coupling with the Aryl Amine to Form the Urea

  • Rationale: The in situ-generated isocyanate is a potent electrophile that reacts readily with a primary or secondary amine to form the stable urea linkage.

  • Materials:

    • Crude isocyanate solution from Step 1

    • The desired aryl amine (e.g., 4-[2-(4-morpholinyl)ethoxy]aniline) (1.0-1.2 eq)

    • Anhydrous DCM or DMF

  • Procedure:

    • In a separate flask, dissolve the aryl amine (1.0 eq) in anhydrous DCM or DMF.

    • Add the aryl amine solution dropwise to the crude isocyanate solution from Step 1 at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a small amount of water or methanol to react with any excess isocyanate.

    • Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final diaryl urea.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: In Vitro Cell Proliferation (MTT) Assay
  • Rationale: The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] It is a standard initial assay to determine the cytotoxic or anti-proliferative effects of a new compound on a cancer cell line. For a potential FLT3 inhibitor, a cell line like MV4-11, which harbors the FLT3-ITD mutation and is dependent on FLT3 signaling for survival, is an appropriate model.[6]

  • Materials:

    • MV4-11 human leukemia cell line

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Test compound (dissolved in DMSO to make a stock solution, e.g., 10 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

    • 96-well microtiter plates

    • Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader

  • Procedure:

    • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Quizartinib).

    • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell proliferation by 50%).

Part 3: Data Presentation and Visualization

Illustrative SAR Data Table

The data generated from the in vitro assays should be tabulated to facilitate clear comparison and SAR analysis.

Compound IDR-Group at C5Target KinaseIC₅₀ (nM) [MV4-11 Cells]
LEAD-01 tert-ButylFLT31.5
ANA-01 sec-Butyl FLT34.8
ANA-02 iso-PropylFLT315.2
ANA-03 CyclopropylFLT325.6

This is hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that the bulky tert-butyl group is preferred for optimal activity against FLT3. The decrease in potency with the smaller sec-butyl and iso-propyl groups indicates that the hydrophobic pocket is large and that maximizing van der Waals interactions is crucial for high-affinity binding.

Visualization of Molecular Interactions

The following diagram illustrates the key hypothetical interactions of a urea-based inhibitor derived from 5-(sec-butyl)isoxazol-3-amine within a kinase ATP binding site, based on the known binding mode of type II inhibitors like Quizartinib.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (e.g., Cys694) dfg_motif DFG Motif (Asp829) 'DFG-out' gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket alpha_c αC-Helix (Glu661) isoxazole 5-sec-Butylisoxazole isoxazole->hydro_pocket Hydrophobic Interaction urea Urea Linker (-NH-CO-NH-) urea->dfg_motif H-Bond urea->alpha_c H-Bond core Aryl Core core->hinge Hydrophobic/Pi-Stacking

Caption: Key interactions of a hypothetical inhibitor in a kinase pocket.

References

  • Im, G., Sim, T., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Scientific Reports, 10(1), 7128. Available at: [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1053. Available at: [Link]

  • Im, G., et al. (2019). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. ResearchGate. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. (2023). Engineered Science. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2020). Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors. Bioorganic Chemistry, 94, 103248. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 185-192. Available at: [Link]

  • Wallace, E. M., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 51(5), 1189-1199. Available at: [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Available at: [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kim, J. Y., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8270. Available at: [Link]

  • Gemo, A., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1083-1086. Available at: [Link]

  • VANFLYTA® (quizartinib) Mechanism of Action. (n.d.). Daiichi Sankyo. Available at: [Link]

  • Cui, J., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 446-459. Available at: [Link]

  • Kinase profiling according to chemical scaffold. (2020). ResearchGate. Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016). Chemistry of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Processes for preparing 3-amino-isoxazoles. (1966). Google Patents.
  • Wang, Y., et al. (2019). Quizartinib (AC220): a promising option for acute myeloid leukemia. Journal of Hematology & Oncology, 12(1), 1-11. Available at: [Link]

  • Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. (2010). ResearchGate. Available at: [Link]

  • Kiselyov, A. S., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-125. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters, 4(5), 454-458. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Molecules. Available at: [Link]

  • Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. (2009). Organic Letters. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018). ResearchGate. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2016). Chemical Science. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]

Sources

Method

Application Note: 5-(Sec-butyl)isoxazol-3-amine in the Synthesis of Type II FLT3 Inhibitors

Executive Summary FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are prevalent oncogenic drivers in approximately 30% of acute myeloid leukemia (AML) patients[1]. While first-generation Typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are prevalent oncogenic drivers in approximately 30% of acute myeloid leukemia (AML) patients[1]. While first-generation Type I inhibitors target the active kinase conformation, the field has increasingly shifted toward Type II inhibitors , which bind to the inactive "DFG-out" conformation to overcome resistance mutations and improve kinase selectivity[1].

A critical structural motif in many potent Type II FLT3 inhibitors (such as derivatives of the CHMFL-FLT3-213 scaffold) is the terminal isoxazol-3-amine moiety, which occupies a deep hydrophobic pocket adjacent to the ATP-binding site[1][2]. This application note details the rationale, synthetic workflow, and self-validating protocols for utilizing 5-(sec-butyl)isoxazol-3-amine —a strategic bioisostere of the traditional tert-butyl analog—in the development of next-generation FLT3 inhibitors[2][3].

Mechanistic Rationale: Bioisosteric Tuning & Target Engagement

The Role of the Isoxazole Urea Pharmacophore

In Type II inhibitors, a urea linker acts as a critical hydrogen-bond donor/acceptor pair, interacting with the conserved glutamate (Glu) and aspartate (Asp) residues in the kinase hinge region[1]. The attached isoxazole ring projects into a hydrophobic allosteric pocket created by the DFG-out shift.

Sec-butyl vs. Tert-butyl Substitution

Most clinical-stage compounds utilize a 5-(tert-butyl)isoxazole group[2]. However, substituting this with a sec-butyl group introduces two critical pharmacological advantages:

  • Steric Modulation: The asymmetrical sec-butyl group slightly reduces the spherical steric bulk compared to the symmetrical tert-butyl group, allowing for fine-tuning of the binding kinetics within tight hydrophobic pockets[3].

  • Chirality: The sec-butyl group introduces a stereocenter, enabling the separation of enantiomers to probe stereospecific target engagement, potentially reducing off-target toxicity.

FLT3_Pathway FLT3 FLT3-ITD Mutant (Constitutively Active) STAT5 STAT5 Signaling FLT3->STAT5 Aberrant Phosphorylation PI3K PI3K/AKT Signaling FLT3->PI3K DFG DFG-Out Conformation (Inactive Kinase State) DFG->FLT3 Allosteric Blockade Inhibitor Type II Inhibitor (sec-butyl isoxazole urea) Inhibitor->DFG Binds & Stabilizes Proliferation AML Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation

Fig 1. Mechanism of Type II FLT3 inhibitors stabilizing the DFG-out state to halt AML proliferation.

Synthetic Strategy & Causality

The synthesis of the final inhibitor relies on two critical phases: the regioselective formation of the isoxazole ring and the subsequent urea coupling.

Phase 1: pH-Controlled Cyclization The synthesis of 5-(sec-butyl)isoxazol-3-amine via the condensation of a β -ketonitrile with hydroxylamine is notoriously sensitive to pH. Causality: If the pH drops below 5.0, the reaction yields an unwanted isoxazolone byproduct. If the pH exceeds 8.0, the regioselectivity flips, producing unacceptable levels of the 5-amino-3-(sec-butyl)isoxazole isomer. Strict maintenance of pH 6.2–6.5 is required to isolate the desired 3-amino isomer[4].

Phase 2: Phenyl Carbamate Activation Direct reaction of the isoxazol-3-amine with triphosgene to form an isocyanate can be hazardous and prone to side reactions. Causality: Utilizing phenyl chloroformate to generate a stable phenyl carbamate intermediate prevents over-acylation and allows for a controlled, high-yielding nucleophilic substitution when the core kinase amine is introduced[3].

Synthesis_Workflow SM 4-methyl-3-oxohexanenitrile + NH2OH·HCl pH pH 6.2-6.5 Control (Aqueous NaOH) SM->pH Condensation Isoxazole 5-(sec-butyl) isoxazol-3-amine pH->Isoxazole Cyclization Activation Phenyl Chloroformate (Pyridine, DCM) Isoxazole->Activation N-Acylation Carbamate Phenyl Carbamate Intermediate Activation->Carbamate 0°C to RT Coupling Core Kinase Amine (e.g., Pyrazolo-pyrimidine) Carbamate->Coupling Nucleophilic Substitution Final Target Type II FLT3 Inhibitor Coupling->Final 60°C, Base

Fig 2. Regioselective synthesis and urea coupling workflow for sec-butyl isoxazole FLT3 inhibitors.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-(sec-butyl)isoxazol-3-amine

This protocol ensures the kinetic trapping of the 3-amino isomer over the 5-amino isomer.

  • Reagent Preparation: Dissolve 4-methyl-3-oxohexanenitrile (10.0 mmol, 1.0 eq) in a 1:1 mixture of EtOH and deionized water (20 mL).

  • Hydroxylamine Addition: Rapidly add an aqueous solution of hydroxylamine hydrochloride (11.0 mmol, 1.1 eq in 5 mL H₂O) to the stirring mixture at room temperature.

  • Critical pH Adjustment: Within the first 15 minutes of addition, monitor the pH continuously. Add 2M NaOH dropwise to strictly maintain the pH between 6.2 and 6.5 [4].

  • Cyclization: Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 1:1). The reaction is complete when the starting material ( Rf​≈0.7 ) is fully consumed, replaced by a single major UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature, extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure amine.

Protocol 2: Urea Linkage Formation via Carbamate Intermediate

This two-step protocol avoids hazardous isocyanate generation and maximizes yields for sterically hindered amines[3].

  • Carbamate Formation: Dissolve 5-(sec-butyl)isoxazol-3-amine (5.0 mmol, 1.0 eq) and anhydrous pyridine (6.0 mmol, 1.2 eq) in anhydrous DCM (15 mL) under an inert N₂ atmosphere. Cool to 0 °C.

  • Activation: Add phenyl chloroformate (5.25 mmol, 1.05 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Intermediate Isolation: Wash the organic layer with 1N HCl (to remove residual pyridine) and brine. Dry and concentrate to afford the intermediate phenyl (3-(sec-butyl)isoxazol-5-yl)carbamate.

  • Urea Coupling: In a sealed reaction vial, dissolve the carbamate intermediate (1.0 eq) and the target core kinase amine (e.g., a pyrazolo[3,4-d]pyrimidine derivative, 0.9 eq) in anhydrous DMSO (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Incubation & Validation: Heat the mixture to 60 °C for 6–8 hours. Monitor via LC-MS. The reaction is validated upon the disappearance of the core amine mass peak and the emergence of the target urea [M+H]+ peak.

  • Purification: Purify the final compound directly via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Data Presentation: Pharmacophore Comparison

The following table summarizes the theoretical and practical differences between utilizing the standard tert-butyl group versus the sec-butyl group in the isoxazole pharmacophore during lead optimization.

Property / Parameter5-(tert-butyl)isoxazol-3-amine5-(sec-butyl)isoxazol-3-amineRationale / Impact
Steric Bulk (Volume) High (Symmetrical)Moderate (Asymmetrical)Sec-butyl reduces steric clashing in tight hydrophobic pockets, potentially improving target affinity[2][3].
Chirality AchiralChiral (Racemic or Enantiopure)Enables stereospecific target engagement; isolated enantiomers can exhibit distinct off-target profiles.
Lipophilicity (cLogP) Higher ( 1.85)Lower ( 1.70)Slightly lower lipophilicity improves aqueous solubility and alters microsomal stability.
Optimal Cyclization pH 6.2 – 6.56.2 – 6.5Strict pH control is universally required to prevent isoxazolone by-product formation[4].

Sources

Application

Application Note: High-Throughput Screening and Bioactivity Profiling of 5-(Sec-butyl)isoxazol-3-amine

Document Type: Standard Operating Procedure & Application Note Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 5-(Sec-butyl)isoxazol-3-amine (MW: ~140.18 g/mol ) I...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 5-(Sec-butyl)isoxazol-3-amine (MW: ~140.18 g/mol )

Introduction & Scientific Rationale

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of clinically approved drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide[1]. The specific derivative 5-(Sec-butyl)isoxazol-3-amine presents a highly versatile scaffold for hit-to-lead optimization.

From a structural perspective, the 3-amino group serves as a critical hydrogen-bond donor/acceptor, enabling high-affinity interactions with kinase hinge regions or bacterial enzymes. Conversely, the 5-sec-butyl substitution introduces a bulky, lipophilic moiety that significantly enhances cellular membrane permeability compared to unsubstituted analogs. Recent literature highlights that isoxazole-amine hybrids exhibit potent broad-spectrum antibacterial properties[2] and robust anti-inflammatory effects via the modulation of the NF-κB and COX-2 signaling cascades[3].

This application note outlines a self-validating, multiparametric experimental design to evaluate the antimicrobial and anti-inflammatory bioactivity of 5-(Sec-butyl)isoxazol-3-amine.

Workflow A Compound Preparation 5-(Sec-butyl)isoxazol-3-amine in DMSO B Antimicrobial Screening MIC / MBC Determination A->B C Anti-inflammatory Assay RAW 264.7 Macrophage + LPS A->C D Cytotoxicity Profiling MTT Cell Viability Assay A->D E Data Synthesis & Hit Validation B->E C->E D->E

Fig 1. Parallel screening workflow for evaluating isoxazole bioactivity.

Reagent Preparation & Handling

Causality & Logic: Isoxazol-3-amines are inherently hygroscopic and exhibit poor aqueous solubility. Attempting to dissolve the compound directly in assay media will result in micro-precipitates, leading to false-negative bioactivity data. We utilize Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock, ensuring complete solvation. The final assay concentration of DMSO must never exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].

Protocol: Master Stock Generation
  • Equilibrate the lyophilized 5-(Sec-butyl)isoxazol-3-amine vial to room temperature in a desiccator to prevent condensation.

  • Add anhydrous, sterile-filtered DMSO directly to the vial to achieve a 100 mM Master Stock .

  • Sonicate in a water bath at 25°C for 5 minutes until the solution is optically clear.

  • Aliquot into 50 µL volumes in amber microcentrifuge tubes (the compound is photosensitive).

  • Store at -80°C. Note: Limit freeze-thaw cycles to a maximum of three to prevent degradation.

Table 1: Stock Solution Preparation (MW: 140.18 g/mol )
Target ConcentrationMass of CompoundVolume of DMSOStorage Conditions
100 mM (Master) 14.02 mg1.00 mL-80°C (Amber Tube)
10 mM (Working) 1.40 mg1.00 mL-20°C (Use within 1 month)
1 mM (Sub-stock) 0.14 mg1.00 mLFreshly prepared

Antimicrobial Susceptibility Testing (AST)

Causality & Logic: Isoxazole derivatives have demonstrated efficacy against both Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) pathogens[2]. We utilize a Broth Microdilution assay coupled with Resazurin dye. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue dye to pink, fluorescent resorufin, allowing for an unambiguous, colorimetric determination of the Minimum Inhibitory Concentration (MIC).

Protocol: MIC & MBC Determination
  • Inoculum Preparation: Culture S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C until the log phase is reached. Adjust to a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Compound Plating: In a 96-well U-bottom plate, perform a 2-fold serial dilution of 5-(Sec-butyl)isoxazol-3-amine from 256 µg/mL down to 0.5 µg/mL in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

  • Controls: Include a Vehicle Control (0.5% DMSO), a Positive Control (Ciprofloxacin, 1 µg/mL), and a Sterility Control (MHB only).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration that remains blue (no metabolic reduction).

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth.

In Vitro Anti-inflammatory Screening

Causality & Logic: The RAW 264.7 murine macrophage cell line is the gold standard for anti-inflammatory screening due to its robust expression of Toll-Like Receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), TLR4 activates the NF-κB pathway, triggering the release of Nitric Oxide (NO), TNF-α, and IL-6[5]. By pre-treating the cells with the isoxazole derivative, we can quantify its ability to intercept this signaling cascade.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Signals Cytokines TNF-α, IL-6, NO NFkB->Cytokines Transcribes Drug 5-(Sec-butyl) isoxazol-3-amine Drug->NFkB Putative Inhibition

Fig 2. Putative mechanism of NF-κB pathway inhibition by isoxazole derivatives.

Protocol: RAW 264.7 Macrophage Assay
  • Cell Seeding: Seed RAW 264.7 cells at 1.5×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C (5% CO₂).

  • Pre-treatment: Aspirate media. Apply 5-(Sec-butyl)isoxazol-3-amine at varying concentrations (1, 10, 50, 100 µM) in serum-free DMEM. Include Dexamethasone (10 µM) as a positive anti-inflammatory control. Incubate for 2 hours.

  • LPS Stimulation: Add E. coli LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Harvest: Transfer 50 µL of the supernatant to a new plate for the Griess Assay (NO quantification). Transfer the remaining supernatant to -80°C for subsequent TNF-α/IL-6 ELISA quantification.

  • Griess Reaction: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄) to the supernatant. Incubate in the dark for 10 minutes. Measure absorbance at 540 nm against a sodium nitrite standard curve.

Cytotoxicity Counter-Screen (Self-Validation)

Causality & Logic: A critical flaw in early-stage drug discovery is mistaking compound toxicity for bioactivity. If 5-(Sec-butyl)isoxazol-3-amine kills the RAW 264.7 cells, NO and cytokine production will naturally drop, yielding a false-positive anti-inflammatory result. We run an MTT assay in parallel on the exact same cells used for the LPS stimulation to normalize cytokine release against cell viability[6].

Protocol: MTT Viability Assay
  • Following supernatant removal from the RAW 264.7 assay, add 100 µL of fresh DMEM containing 0.5 mg/mL MTT reagent to the adherent cells.

  • Incubate for 3 hours at 37°C to allow viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Aspirate the media carefully. Solubilize the formazan crystals using 100 µL of DMSO per well.

  • Shake the plate for 10 minutes and read absorbance at 570 nm.

Table 2: Expected Data Matrix & Interpretation
Assay ParameterTarget ReadoutPositive ControlInterpretation of Isoxazole Hit
Antimicrobial (MIC) Resazurin (Colorimetric)Ciprofloxacin (<1 µg/mL)MIC < 16 µg/mL indicates strong antibacterial potential.
Anti-inflammatory (NO) Griess Assay (Abs 540 nm)Dexamethasone (High Inhibition)Dose-dependent reduction in NO indicates pathway suppression.
Cytotoxicity (MTT) Formazan (Abs 570 nm)Triton X-100 (Cell Death)Viability must remain >85% at active concentrations to validate the hit.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI Molecules (2025).[Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. National Institutes of Health (NIH) / PMC (2012).[Link]

  • Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results (2022).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-(sec-butyl)isoxazol-3-amine Synthesis

Welcome to the technical support center dedicated to the synthesis of 5-(sec-butyl)isoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 5-(sec-butyl)isoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will delve into the critical parameters that govern reaction yield and purity, moving beyond simple protocols to explain the mechanistic rationale behind our recommendations.

The synthesis of 3-amino-5-alkylisoxazoles is a cornerstone for the development of various pharmacologically active molecules.[1][2] However, a common challenge in the field is controlling the reaction to favor the desired 3-amino regioisomer over the 5-amino byproduct, which directly impacts yield and purification efficiency.[3] This guide provides a structured approach to overcoming this primary obstacle.

Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to 5-(sec-butyl)isoxazol-3-amine?

The most prevalent method is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[4] For the target molecule, this involves reacting 2-cyano-4-methyl-3-hexanone with hydroxylamine. The reaction is typically performed in an aqueous or alcoholic solvent, where hydroxylamine attacks the β-ketonitrile to form an intermediate that subsequently cyclizes to the isoxazole ring.

start1 2-Cyano-4-methyl-3-hexanone process Cyclocondensation start1->process start2 Hydroxylamine (NH2OH) start2->process product 5-(sec-butyl)isoxazol-3-amine process->product Controlled pH & Temp

Caption: Core synthetic pathway for 5-(sec-butyl)isoxazol-3-amine.

Q2: My overall yield is disappointingly low. Where should I begin troubleshooting?

Low yield in this synthesis is almost always traceable to one of three areas: poor regioselectivity, incomplete reaction, or byproduct formation due to incorrect reaction conditions. The single most critical parameter influencing both regioselectivity and the formation of byproducts is the reaction pH.[3][5][6]

Below is a logical workflow to diagnose the issue.

start Low Yield Observed q1 Analyze Crude Product (LCMS/NMR). Is the 5-amino isomer present? start->q1 a1_yes Focus on Regioselectivity. Implement Strict pH Control. q1->a1_yes Yes q2 Is starting material present? q1->q2 No/Minor a2_yes Optimize Reaction Conditions. (Time, Temp, Reagent Quality) q2->a2_yes Yes q3 Are other byproducts present? (e.g., Isoxazolone) q2->q3 No a3_yes Review pH Control. Avoid acidic conditions (< pH 5). q3->a3_yes Yes

Caption: Troubleshooting workflow for low yield diagnosis.

Troubleshooting Guide: Yield and Purity Issues
Problem 1: Poor Regioselectivity — Contamination with 5-amino-3-(sec-butyl)isoxazole

Question: My analysis confirms a significant amount of the 5-amino isomer, which is difficult to separate. What is the mechanistic cause, and how can I definitively suppress its formation?

Answer: This is the most common and critical issue. The formation of two different regioisomers arises from the two electrophilic sites on your β-ketonitrile starting material: the nitrile carbon and the ketone carbonyl carbon. Hydroxylamine can attack either site, leading to two different cyclization pathways.

  • Attack at the Nitrile Carbon: This pathway leads to the desired 3-amino-5-(sec-butyl)isoxazole . This reaction is favored under mildly acidic to neutral conditions (pH 6.0-7.0) and at lower temperatures (≤45 °C).[3]

  • Attack at the Ketone Carbon: This pathway results in the undesired 5-amino-3-(sec-butyl)isoxazole . This route becomes dominant at higher pH values (above 8.0) and elevated temperatures.[3][6]

The key to achieving high regioselectivity and, therefore, high yield of the desired product is strict and consistent pH control .

cluster_0 Reaction Control cluster_1 Reaction Pathway cluster_2 Product Outcome Start β-Ketonitrile + NH2OH pH_low pH 6.0 - 7.0 Temp ≤ 45 °C Start->pH_low pH_high pH > 8.0 Temp > 50 °C Start->pH_high Attack_Nitrile Preferential Attack at Nitrile Carbon pH_low->Attack_Nitrile Attack_Ketone Preferential Attack at Ketone Carbon pH_high->Attack_Ketone Product_Desired 3-Aminoisoxazole (DESIRED) Attack_Nitrile->Product_Desired Product_Isomer 5-Aminoisoxazole (ISOMER) Attack_Ketone->Product_Isomer

Sources

Optimization

Technical Support Center: Purification of 5-(sec-Butyl)isoxazol-3-amine

Welcome to the technical support and troubleshooting center for the isolation and purification of 5-(sec-butyl)isoxazol-3-amine . As a lipophilic, weakly basic, and sterically hindered heterocyclic building block, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 5-(sec-butyl)isoxazol-3-amine . As a lipophilic, weakly basic, and sterically hindered heterocyclic building block, this compound presents unique downstream processing challenges. This guide is designed for research scientists and drug development professionals, bridging the gap between theoretical chemical causality and bench-level execution to ensure your purification workflows are robust, reproducible, and scalable.

Core Purification Workflow

The following diagram outlines the optimized self-validating pipeline for isolating the target compound from a crude reaction mixture.

PurificationWorkflow A Crude Reaction Mixture (Isoxazole + Regioisomers) B Strong Acid Extraction (2M HCl, pH < 0) A->B C Organic Phase (Neutral Byproducts: Discard) B->C Partition (Organic) D Aqueous Phase (Protonated Isoxazol-3-amine) B->D Partition (Aqueous) E Basification (NaOH to pH 8) D->E F Organic Extraction (EtOAc) E->F G Flash Chromatography (Silica, Hexane/EtOAc) F->G H Pure 5-(sec-butyl)isoxazol-3-amine (Viscous Oil) G->H

Figure 1: Purification workflow for isolating 5-(sec-butyl)isoxazol-3-amine from crude mixtures.

Troubleshooting Guides & FAQs

Q1: Why is separating the 3-amino and 5-amino regioisomers so difficult, and how can I resolve them? The Causality: During standard cyclization reactions (e.g., condensation of β -keto nitriles with hydroxylamine), both the 3-amino and 5-amino regioisomers form. Because the sec-butyl group is highly lipophilic, it dominates the overall polarity of the molecule, masking the subtle electronic differences between the two isomers, leading to similar polarities[1]. The Solution: Normal-phase flash chromatography is the gold standard for this separation[1]. The 3-amino isomer typically elutes before the 5-amino isomer. This occurs because the 3-amino group's lone pair is heavily delocalized into the adjacent electronegative oxygen of the isoxazole ring, reducing its ability to act as a hydrogen-bond donor to the silica's silanol groups.

Q2: My crude 5-(sec-butyl)isoxazol-3-amine is a viscous oil. Can I purify it via crystallization? The Causality: Unlike rigid, symmetrical analogs (e.g., 5-methylisoxazol-3-amine) which are often solids, the sec-butyl group introduces a chiral center and significant steric flexibility. This conformational freedom severely disrupts crystal lattice packing thermodynamics, rendering the compound an oil at ambient temperatures. The Solution: Crystallization is generally ineffective for this specific derivative. Instead, rely on a strongly acidic liquid-liquid extraction to achieve bulk purity before final polishing via chromatography.

Q3: I tried an acid-base extraction with 0.1M HCl, but the product remained in the organic layer. What went wrong? The Causality: Isoxazol-3-amines are exceptionally weak bases. The pKa of the protonated conjugate acid is typically between 1.0 and 2.0 due to the strong electron-withdrawing nature of the adjacent oxygen and the sp2 -hybridized nitrogen. At pH 1 (0.1M HCl), the equilibrium does not favor full protonation, causing the lipophilic sec-butyl derivative to remain in the organic phase. The Solution: You must use at least 2M HCl (pH < 0) to force the protonation of the 3-amino group. Only under these highly acidic conditions will the compound migrate quantitatively into the aqueous layer.

Q4: Can I avoid the regioisomer problem entirely during synthesis? The Causality: Traditional condensation methods inherently produce regioisomeric mixtures due to competing nucleophilic attack pathways. The Solution: Yes. An alternative, highly regioselective approach involves the addition−elimination of amines on 3-bromoisoxazolines[2]. By starting with a pre-formed 3-bromo-5-(sec-butyl)isoxazoline, you can substitute the bromine with an amine and subsequently oxidize the ring to yield exclusively the 3-aminoisoxazole, bypassing the need for complex chromatographic separation[2].

Q5: How should I store the purified oil to prevent degradation? The Causality: Electron-rich aminoisoxazoles can undergo slow oxidative degradation or dimerization upon prolonged exposure to light, oxygen, and ambient heat. The Solution: Aliquot the purified oil to prevent repeated freeze-thaw or thermal cycling. Store the working stock at -20°C (stable for 1 month) or at -80°C for long-term preservation (up to 6 months), strictly protected from light[3].

Quantitative Data: Purification Modalities
Purification MethodTarget Impurity RemovedYield ImpactPurity AchievedKey Limitation
Strong Acid Extraction (2M HCl) Neutral organics, unreacted ketonesLow loss (<5%)80–85%Does not separate regioisomers.
Normal-Phase Flash Chromatography 5-amino regioisomer, furoxansModerate (10–15%)>98%High solvent consumption.
Reverse-Phase Prep-HPLC Trace polar byproducts (oximes)High loss (20–30%)>99.5%Low throughput; scale-limited.
Crystallization N/AN/AN/AIneffective (compound is an oil).
Detailed Experimental Protocols
Protocol 1: pH-Tuned Liquid-Liquid Extraction (Bulk Purification)

This protocol leverages the specific pKa of the isoxazole ring to strip away neutral byproducts.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~100 mg/mL.

  • Acidification: Add an equal volume of 2M HCl (aq) to the organic layer. Vigorously shake the separatory funnel for 2 minutes.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: Spot the discarded organic layer on a TLC plate. If the UV-active product spot (Rf ~0.3 in 20% EtOAc/Hexane) is visible, your aqueous phase was not acidic enough. Lower the pH further with concentrated HCl.

  • Discard Organics: Drain and discard the organic layer containing neutral impurities (e.g., unreacted ketones, chalcones)[1].

  • Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Carefully add 2M NaOH (aq) dropwise while stirring until the pH reaches 7–8 (verify with pH paper). The aqueous layer will turn cloudy as the free base precipitates as an oil.

  • Extraction: Extract the neutralized aqueous layer three times with fresh Ethyl Acetate.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: High-Resolution Normal-Phase Flash Chromatography

This protocol resolves the 3-amino regioisomer from the 5-amino regioisomer.

  • Column Preparation: Prepare a silica gel column (230–400 mesh) equilibrated with 100% Hexanes.

  • Loading: Load the concentrated crude oil from Protocol 1 onto the column using a minimal amount of Dichloromethane (DCM) to ensure a tight band.

  • Elution: Elute using a shallow, step-wise gradient of Ethyl Acetate in Hexanes. Start at 5% EtOAc for 3 column volumes (CV), then increase to 10% for 3 CV, and finally 20% for 5 CV.

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm).

    • Self-Validation Check: Co-spot the early-eluting fractions against the crude mixture. The 3-amino isomer will appear as the higher Rf spot. Confirm the absolute absence of the lower Rf 5-amino isomer before pooling.

  • Isolation: Pool fractions containing the pure 5-(sec-butyl)isoxazol-3-amine and concentrate under reduced pressure to yield the product as a pale yellow, viscous oil.

References
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 5-(Sec-butyl)isoxazol-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and analytical hurdles encountered when characterizing 5-(sec-butyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and analytical hurdles encountered when characterizing 5-(sec-butyl)isoxazol-3-amine (Molecular Formula: C₇H₁₂N₂O, Exact Mass: 140.09).

Isoxazole derivatives are notoriously challenging to characterize due to their dynamic tautomeric equilibria, the inherent lability of the N–O bond, and, in this specific molecule, the stereochemical complexity introduced by the sec-butyl group. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols to ensure absolute scientific integrity in your analytical workflows.

Part I: Troubleshooting Guides & FAQs

Module 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q: Why does the amine (-NH₂) signal appear as a massive, unresolved hump, and why does the C4-H peak shift unpredictably between different batches?

The Causality: This is a classic manifestation of prototropic tautomerism [1]. 3-aminoisoxazoles exist in a dynamic equilibrium between the dominant amino form (isoxazol-3-amine) and the minor imino form (isoxazol-3(2H)-imine). In non-polar or weakly interacting solvents (like CDCl₃), intermolecular hydrogen bonding creates transient dimers, causing intermediate exchange rates on the NMR timescale. This broadens the -NH₂ protons and alters the electronic environment of the adjacent C4 proton.

The Solution: Switch your solvent to DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular dimers and "locking" the molecule into the dominant amino tautomer.

Self-Validating Protocol: Variable Temperature (VT) & D₂O Exchange NMR

  • Sample Preparation: Dissolve 15 mg of 5-(sec-butyl)isoxazol-3-amine in 0.6 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. You should observe a sharp singlet for the C4-H (~5.8–6.2 ppm) and a distinct broad singlet for the -NH₂ group (~5.0–5.5 ppm).

  • D₂O Shake (Validation): Add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Validation Check: The -NH₂ peak must disappear entirely due to deuterium exchange, confirming its identity and ruling out moisture contamination.

  • VT-NMR (Optional): If broadening persists, heat the probe to 330 K. Increasing thermal energy pushes the exchange rate into the fast regime, sharpening the time-averaged signals.

Module 2: Mass Spectrometry (MS) Fragmentation

Q: When running LC-MS, I cannot find the [M+H]⁺ parent ion at m/z 141. Instead, the spectrum is dominated by low-mass fragments (m/z 98, 84, 41). Is my sample degraded?

The Causality: Your sample is likely intact, but your ionization conditions are too harsh. The isoxazole ring contains a highly labile N–O bond. Under standard Collision-Induced Dissociation (CID) or Dissociative Electron Attachment (DEA), the high electronegativity of the oxygen atom drives a rapid reductive cleavage of the N–O bond [2]. This ring-opening event immediately triggers the loss of the sec-butyl radical or the ejection of HNCO, obliterating the parent ion [3].

The Solution: You must optimize for "soft" ionization by minimizing in-source fragmentation.

Self-Validating Protocol: Soft-Ionization ESI-MS Workflow

  • Mobile Phase: Use a volatile, mildly acidic buffer (e.g., 0.1% Formic Acid in H₂O/Acetonitrile) to promote efficient protonation to [M+H]⁺.

  • Source Tuning:

    • Lower the Capillary/Cone Voltage to ≤ 20 V (instrument dependent) to prevent in-source N–O cleavage.

    • Reduce the desolvation temperature to ≤ 250°C to prevent thermal degradation.

  • MS/MS (Validation): Isolate the m/z 141 parent ion in the first quadrupole (Q1). Apply a very low collision energy (CE = 5–10 eV) in Q2.

    • Validation Check: You should observe a controlled transition from m/z 141 → m/z 98 (loss of HNCO) and m/z 85 (loss of the sec-butyl group, C₄H₈).

Module 3: Stereochemical & Chromatographic Resolution

Q: My high-resolution HPLC shows a split peak or a "shoulder" for the main product, but LC-MS confirms both peaks have the exact same mass (m/z 141). What is happening?

The Causality: The sec-butyl group [-CH(CH₃)(CH₂CH₃)] contains a chiral center at the C1' position. Standard synthetic routes yield a racemic mixture of (R)- and (S)-5-(sec-butyl)isoxazol-3-amine. If your achiral HPLC column has localized chiral domains (due to column aging or specific stationary phase interactions), or if you are using a chiral solvent additive, the enantiomers will resolve into diastereomeric interactions, causing peak splitting.

The Solution: To validate purity, you must either force co-elution using a steep gradient on a strictly achiral column, or explicitly separate the enantiomers using Chiral Chromatography.

Part II: Data Presentation

To streamline your data analysis, compare your experimental outputs against these validated reference tables.

Table 1: Expected Quantitative NMR Data (in DMSO-d₆)
Position¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegration¹³C NMR Chemical Shift (δ, ppm)
C3 (Ring) ---~ 164.0 (Quaternary)
-NH₂ 5.20 - 5.50Broad Singlet2H-
C4 (Ring) 5.80 - 6.10Singlet1H~ 95.0 (CH)
C5 (Ring) ---~ 175.0 (Quaternary)
C1' (sec-butyl CH) 2.70 - 2.90Sextet/Multiplet1H~ 33.5 (CH)
C2' (sec-butyl CH₂) 1.50 - 1.70Quintet/Multiplet2H~ 28.0 (CH₂)
C3' (sec-butyl CH₃) 0.85 - 0.95Triplet3H~ 11.5 (CH₃)
C4' (sec-butyl CH₃) 1.15 - 1.25Doublet3H~ 19.0 (CH₃)
Table 2: Diagnostic MS/MS Fragmentation Pattern (Positive ESI)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanistic Causality
141.10 ([M+H]⁺)98.05 43 Da (HNCO)N–O bond cleavage followed by ring contraction/ejection.
141.10 ([M+H]⁺)85.03 56 Da (C₄H₈)Alkyl chain cleavage (loss of sec-butyl as an alkene).
141.10 ([M+H]⁺)57.07 84 Da (Isoxazole)Retention of charge on the sec-butyl carbocation.

Part III: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships governing the molecule's behavior and the corresponding troubleshooting workflows.

Tautomerization Amino 5-(sec-butyl)isoxazol-3-amine (Amino Tautomer) Dominant in DMSO Imino 5-(sec-butyl)isoxazol-3(2H)-imine (Imino Tautomer) Transient in CDCl3 Amino->Imino Prototropic Exchange RingOpen Ring Opened Intermediate (N-O Cleavage) Amino->RingOpen CID / DEA Energy Input Frag1 Fragment m/z 98 (Loss of HNCO) RingOpen->Frag1 -HNCO Frag2 Fragment m/z 85 (Loss of sec-butyl) RingOpen->Frag2 -C4H8

Figure 1: Prototropic tautomerization equilibrium and CID-induced N-O bond cleavage pathways.

Troubleshooting Start Characterization Anomaly Detected NMR Broad NH2 / Missing C4-H in 1H NMR? Start->NMR MS Missing [M+H]+ or Excessive Fragmentation? Start->MS Chiral Double Peaks in HPLC/NMR? Start->Chiral Solvent Switch to DMSO-d6 Perform D2O Shake NMR->Solvent Yes SoftIon Lower Cone Voltage Use ESI instead of EI MS->SoftIon Yes ChiralSep Verify Racemate via Chiral Stationary Phase Chiral->ChiralSep Yes

Figure 2: Rapid diagnostic workflow for resolving NMR, MS, and chromatographic anomalies.

References

  • Product Class 9: Isoxazoles. Thieme Chemistry. This comprehensive review details the prototropic tautomerism of isoxazol-3-amines, confirming that they exist mainly in the amino (NH₂) form in strongly interacting solutions. 1[1]

  • Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. Physical Chemistry Chemical Physics (RSC). This study elucidates the high lability of the isoxazole N–O bond, demonstrating that energy input leads directly to ring opening via O–N bond cleavage.2[2]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Provides the mechanistic basis for the fragmentation patterns of isoxazoles under mass spectrometric conditions, including the loss of HNCO and alkyl substituents. 3[3]

Sources

Optimization

Technical Support Center: Troubleshooting Bioassay Variability with 5-(Sec-butyl)isoxazol-3-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists experiencing data variability when screening or characterizing 5-(sec-butyl)isoxazol-3-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists experiencing data variability when screening or characterizing 5-(sec-butyl)isoxazol-3-amine. While this compound is a highly valuable building block and fragment in drug discovery, its unique physicochemical properties—such as pH-dependent ring stability, potential for metal chelation, and amine inversion dynamics—can introduce significant noise into biological readouts.

This guide provides self-validating protocols and mechanistic explanations to stabilize your assays and ensure high-fidelity data.

Section 1: The Causality of Variability (Mechanistic Origins)

To troubleshoot effectively, we must first understand the molecular behavior of 5-(sec-butyl)isoxazol-3-amine in aqueous biological buffers. Do not just treat the symptoms (variability); address the root chemical causes.

  • pH-Dependent Ring Cleavage: Isoxazole rings are generally stable, but 3-aminoisoxazoles can undergo specific acid catalysis in aqueous solutions. At pH values below 3.5, the isoxazole ring is susceptible to degradation, leading to a rapid loss of the active compound and the generation of reactive byproducts[1]. If your assay involves acidic compartments (e.g., lysosomal assays) or acidic stopping solutions, this degradation will manifest as a time-dependent loss of potency.

  • Amine Inversion and Tautomerism: The exocyclic -NH2 group on the isoxazole ring is subject to a large-amplitude inversion motion, creating a double-well potential energy surface[2]. This structural flux means the compound exists in micro-states that can alter target binding kinetics. Temperature fluctuations exacerbate this, leading to run-to-run variability.

  • Metalloenzyme Interference: Aminoisoxazoles possess lone pairs on both the ring heteroatoms and the exocyclic amine. This structural motif can act as a chelator for divalent cations (e.g., Zn2+, Mn2+, Mg2+)[3]. In metalloenzyme assays, this can lead to false-positive inhibition due to metal sequestration rather than true active-site binding[4].

MechanisticPathway Compound 5-(sec-butyl)isoxazol-3-amine (Target Ligand) Inversion -NH2 Inversion Motion & Tautomerization Compound->Inversion AcidicDeg Acidic Aqueous Buffer (pH < 3.5) Compound->AcidicDeg MetalBinding Metalloenzyme Assay (e.g., Zn2+, Mn2+) Compound->MetalBinding KineticVar Altered Binding Kinetics (Variable IC50) Inversion->KineticVar RingCleavage Isoxazole Ring Cleavage (Loss of Activity) AcidicDeg->RingCleavage Chelation Off-Target Metal Chelation (False Positive) MetalBinding->Chelation

Mechanistic sources of bioassay variability for 3-aminoisoxazole derivatives.

Section 2: Quantitative Parameters for Assay Stabilization

To establish a self-validating system, ensure your assay parameters fall within the validated operational windows summarized below. Deviations from these metrics are the primary cause of inter-plate and inter-day variability.

ParameterRecommended RangeRisk if ViolatedTroubleshooting Action
Buffer pH 6.5 – 8.0Acid-catalyzed ring cleavage[1]Buffer with HEPES or Tris; strictly avoid acetate buffers.
DMSO Concentration 0.5% – 2.0% (v/v)Compound precipitation/aggregationPre-dilute in 100% DMSO, then perform rapid aqueous dilution.
Detergent Addition 0.005% – 0.01% Triton X-100Colloidal aggregation false positives[4]Add non-ionic detergent to assay buffer prior to compound addition.
Temperature Control ± 0.5 °C of target tempVariable binding kinetics / Inversion[5]Pre-incubate plates; use thermal cyclers or controlled incubators.

Section 3: Self-Validating Experimental Protocols

Protocol A: Mitigating Colloidal Aggregation and Solubility Issues

Small hydrophobic fragments with polar heads can form colloidal aggregates in aqueous buffers, sequestering the target protein and causing non-specific inhibition[4].

  • Stock Preparation: Prepare a 10 mM master stock of 5-(sec-butyl)isoxazol-3-amine in 100% anhydrous DMSO. Store in single-use aliquots at -20°C. Do not subject to freeze-thaw cycles.

  • Buffer Preparation: Prepare the aqueous assay buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS. The detergent effectively disrupts colloidal aggregates.

  • Serial Dilution: Perform all serial dilutions of the compound in 100% DMSO first to maintain solubility.

  • Aqueous Transfer (Critical Step): Transfer the DMSO dilutions into the detergent-supplemented aqueous buffer using a rapid mixing protocol (e.g., acoustic dispensing or high-speed pipetting) to prevent localized precipitation.

  • Validation (Self-Correction): Run a dynamic light scattering (DLS) check on the highest concentration well (e.g., 100 µM). If particles >10 nm are detected, increase the detergent concentration to 0.05%.

Protocol B: Controlling Metalloenzyme Interference

If your target is a metalloenzyme, you must rule out metal chelation by the aminoisoxazole motif[3].

  • Baseline Assay: Run the standard dose-response curve to establish the apparent IC50.

  • Metal Supplementation: Prepare a parallel assay plate where the buffer is supplemented with a 10-fold excess of the catalytic metal ion (e.g., 100 µM ZnCl2 for a Zn-dependent enzyme).

  • Comparison: If the IC50 shifts significantly to the right (becomes less potent) in the metal-supplemented plate, the compound is acting via off-target metal chelation rather than specific active-site binding.

  • Counter-Screen: Validate true active-site binding by running an orthogonal assay utilizing an EDTA-quenched readout or a mutated enzyme lacking the metal center.

TroubleshootingWorkflow Start Observe Bioassay Variability with 5-(sec-butyl)isoxazol-3-amine CheckSol Check Aqueous Solubility & Aggregation Start->CheckSol CheckpH Verify Buffer pH & Chemical Stability Start->CheckpH CheckInterference Assess Assay Interference (Chelation/Readout) Start->CheckInterference SolIssue Add 0.01% Triton X-100 or CHAPS CheckSol->SolIssue High Variation Between Wells pHIssue Maintain pH > 4.0 Avoid Acidic Cleavage CheckpH->pHIssue Loss of Potency Over Time IntIssue Add Excess Metal or Use Orthogonal Readout CheckInterference->IntIssue False Positives in Metalloenzymes

Workflow for diagnosing and resolving bioassay variability with 5-(sec-butyl)isoxazol-3-amine.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does the potency of my compound decrease significantly if I leave the assay plates at room temperature overnight? A: This is likely due to chemical degradation or temperature-induced kinetic shifts. 3-aminoisoxazoles can be sensitive to prolonged exposure to aqueous environments, especially if the pH drops due to atmospheric CO2 absorption[1]. Furthermore, strict temperature control during activation and incubation has been shown to reduce total bioassay variability by up to 85%[5]. Always use freshly prepared aqueous dilutions and incubate in a temperature-controlled environment.

Q: I am seeing a "hook effect" (bell-shaped curve) at high concentrations (>50 µM). What causes this? A: A bell-shaped dose-response curve is a classic hallmark of compound aggregation[4]. At high concentrations, 5-(sec-butyl)isoxazol-3-amine exceeds its critical aggregation concentration (CAC) in your specific buffer, forming micelles or colloids that sequester the target protein. Implement Protocol A (add 0.01% Triton X-100) to resolve this.

Q: Can the amine group interfere with fluorescence-based readouts? A: Yes. Aminoisoxazoles can exhibit inherent UV absorbance and, in some conjugated systems, weak fluorescence. If you are using an assay with an excitation wavelength below 350 nm, the compound may quench the signal via inner-filter effects. Always run a "compound-only" control plate to subtract background fluorescence or absorbance.

References

  • Longhi MR, de Bertorello MM. "Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution." Journal of Pharmaceutical Sciences. 1990. URL: [Link]

  • Melli A, et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules. 2022. URL:[Link]

  • Chen G, et al. "Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol." Journal of Biomolecular Screening. 2004. URL:[Link]

  • Auld DS, et al. "High-Throughput Screening for the Discovery of Enzyme Inhibitors." Journal of Medicinal Chemistry. 2021. URL:[Link]

  • Heath TK. "Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics." Loyola eCommons. 2018. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing Protocols for 5-(Sec-butyl)isoxazol-3-amine

Welcome to the technical support center for 5-(sec-butyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(sec-butyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing protocols. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your experimental success. This document is structured to provide a logical flow from frequently asked questions to detailed troubleshooting guides for specific stability challenges.

Introduction to the Stability of 5-(Sec-butyl)isoxazol-3-amine

5-(sec-butyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring and a primary amine. Both functional groups contribute to its chemical reactivity and potential degradation pathways. The isoxazole ring, particularly the N-O bond, can be susceptible to cleavage under certain conditions.[1][2] The primary amine group is a potential site for oxidation.[3][4][5] Therefore, a thorough understanding of the molecule's stability is critical for its development as a pharmaceutical candidate.

Forced degradation studies are essential to understanding how a drug substance behaves under stress and to develop stability-indicating analytical methods.[6][7] These studies purposefully degrade the molecule to identify potential degradation products and pathways.[6][8]

Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability testing of 5-(sec-butyl)isoxazol-3-amine:

Q1: What are the primary stability concerns for 5-(sec-butyl)isoxazol-3-amine?

A1: The primary stability concerns stem from its two key structural features: the isoxazole ring and the primary amine. The isoxazole ring is known to be susceptible to ring-opening under basic, reductive, and photolytic conditions.[1][9] The primary amine is prone to oxidative degradation.[3][4][5] Therefore, hydrolytic, photolytic, and oxidative degradation are the main pathways to investigate.

Q2: Which regulatory guidelines should I follow for stability testing?

A2: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances, and ICH Q1B covers photostability testing.[10][11][12][13] These guidelines detail the recommended storage conditions and testing frequencies.

Q3: What is the goal of a forced degradation study?

A3: The primary goals of a forced degradation (or stress testing) study are to:

  • Identify likely degradation products.[6]

  • Establish degradation pathways.[6]

  • Demonstrate the specificity of the analytical method, ensuring it can separate the drug from its degradation products (a "stability-indicating" method).[6]

  • Understand the intrinsic stability of the molecule.[6] A typical target for forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Q4: What analytical technique is most suitable for stability testing?

A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most common and powerful technique for stability testing.[1][15][16][17] It is highly effective for separating the parent drug from its degradation products and quantifying them accurately.[15][17] Coupling HPLC with mass spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.[5]

Troubleshooting Guides for Stability Studies

This section provides detailed troubleshooting for common issues encountered during the stability testing of 5-(sec-butyl)isoxazol-3-amine, categorized by the type of degradation.

Guide 1: Hydrolytic Instability (Acidic and Basic Conditions)

Issue: Significant degradation is observed in acidic or basic solutions.

Background: The isoxazole ring can be susceptible to ring-opening, particularly under basic conditions.[18] While some isoxazoles can also be labile in strongly acidic conditions, basic hydrolysis is often a more significant concern.[18]

Troubleshooting Protocol:

  • Confirm the pH of Instability:

    • Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

    • Incubate solutions of 5-(sec-butyl)isoxazol-3-amine at a controlled temperature (e.g., 50°C).

    • Analyze samples at various time points using a validated stability-indicating HPLC method.

    • Plot the percentage of remaining parent compound against pH to identify the range of greatest instability.

  • Investigate the Degradation Products:

    • Use LC-MS to identify the mass of the major degradation products formed at the unstable pH.

    • A common degradation pathway for isoxazoles under basic conditions is ring cleavage to form a β-keto nitrile or related open-chain structures.

  • Mitigation Strategies:

    • Formulation: If developing a liquid formulation, buffer the solution to a pH where the compound is most stable.

    • Solid-State: For solid dosage forms, ensure that excipients are pH-neutral and do not create a microenvironment that could promote hydrolysis.

Potential Hydrolytic Degradation Pathway:

Potential Basic Hydrolysis Pathway 5-(sec-butyl)isoxazol-3-amine 5-(sec-butyl)isoxazol-3-amine Open-chain intermediate Open-chain intermediate 5-(sec-butyl)isoxazol-3-amine->Open-chain intermediate OH- attack (Ring Cleavage) Further degradation products Further degradation products Open-chain intermediate->Further degradation products

Caption: Potential pathway of isoxazole ring opening under basic conditions.

Guide 2: Oxidative Instability

Issue: The compound shows significant degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide).

Background: The primary amine group in 5-(sec-butyl)isoxazol-3-amine is a likely site for oxidation.[4][5] Oxidation can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or metal ions.[3][5]

Troubleshooting Protocol:

  • Confirm Oxidative Susceptibility:

    • Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

    • Prepare a solution of the compound and the oxidizing agent and incubate at room temperature or slightly elevated temperature (e.g., 40°C).

    • Monitor the degradation over time with HPLC.

  • Identify Degradation Products:

    • Use LC-MS to determine the mass of the degradation products.

    • Potential oxidative degradation products of primary amines include hydroxylamines, imines, and further degradation to smaller molecules.[5]

  • Mitigation Strategies:

    • Inert Atmosphere: During manufacturing and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: For liquid formulations, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.[5]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be effective.[5]

    • Excipient Control: Ensure that excipients used in solid dosage forms have low levels of peroxide impurities.

Potential Oxidative Degradation Pathways:

Potential Oxidative Degradation Pathways 5-(sec-butyl)isoxazol-3-amine 5-(sec-butyl)isoxazol-3-amine Hydroxylamine derivative Hydroxylamine derivative 5-(sec-butyl)isoxazol-3-amine->Hydroxylamine derivative [O] Imine derivative Imine derivative Hydroxylamine derivative->Imine derivative [O] Further oxidation products Further oxidation products Imine derivative->Further oxidation products Hydrolysis/Oxidation

Caption: Potential oxidative degradation pathways for the primary amine.

Guide 3: Photolytic Instability

Issue: The compound degrades upon exposure to light.

Background: The isoxazole ring is known to be photosensitive and can undergo rearrangement or cleavage upon exposure to UV light.[1][9] Photostability testing is a key requirement of ICH Q1B.[13][19][20][21]

Troubleshooting Protocol:

  • Confirm Photostability:

    • Expose the solid drug substance and a solution of the drug substance to a light source that meets ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at appropriate time points.

  • Identify Photodegradants:

    • Use LC-MS to identify the degradation products. Photolysis of isoxazoles can lead to rearrangement to an oxazole or cleavage to other products.[9]

  • Mitigation Strategies:

    • Light-Resistant Packaging: If the compound is found to be photolabile, it must be packaged in light-resistant containers (e.g., amber glass vials, opaque blister packs) for storage and distribution.

    • Formulation: In some cases, formulation components can offer some protection against photolytic degradation.

Experimental Workflow for Photostability Testing:

Photostability Testing Workflow cluster_0 Sample Preparation cluster_1 Exposure Solid Sample Solid Sample Exposed Exposed Solid Sample->Exposed Control (Dark) Control (Dark) Solid Sample->Control (Dark) Solution Sample Solution Sample Solution Sample->Exposed Solution Sample->Control (Dark) Analysis Analysis Exposed->Analysis Control (Dark)->Analysis Data Evaluation Data Evaluation Analysis->Data Evaluation

Caption: Workflow for conducting a photostability study.

Guide 4: Thermal Instability

Issue: The compound shows degradation at elevated temperatures.

Background: While many small molecules are stable at elevated temperatures for short periods, thermal degradation can occur, especially in the presence of other reactive species. For amines, thermal degradation can be complex.[3][22]

Troubleshooting Protocol:

  • Assess Thermal Stability:

    • Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Analyze the samples for the appearance of degradation products by HPLC.

    • Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and onset of thermal decomposition.

  • Investigate Degradation Products:

    • Use LC-MS and/or GC-MS to identify any thermal degradants.

  • Mitigation Strategies:

    • Storage Conditions: If the compound is thermally labile, it will require controlled room temperature or refrigerated storage.

    • Manufacturing Process: During manufacturing, avoid prolonged exposure to high temperatures.

Summary of Stability Testing Conditions

The following table summarizes the recommended conditions for forced degradation studies based on ICH guidelines and common practices.

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at RT or up to 60°CIsoxazole ring opening (less common)
Base Hydrolysis 0.1 M NaOH at RT or up to 60°CIsoxazole ring opening
Oxidation 3% H₂O₂ at RTOxidation of the primary amine
Thermal 60-80°C (solid state)General decomposition
Photolytic ICH Q1B compliant light sourceIsoxazole ring rearrangement/cleavage

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

  • EMA. (1998, January 1). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Journal of Molecules. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]

  • EMA. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • EMA. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, April 2). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • EMA. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2026, March 26). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. Retrieved from [Link]

  • PMC. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. Retrieved from [Link]

  • PubMed. (2013, June 15). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]

  • PMC. (n.d.). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. Retrieved from [Link]

  • PubMed. (2015, December 15). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. Retrieved from [Link]

  • Springer. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]

  • MDPI. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • ScienceDirect. (2022, June 7). Solar photocatalytic degradation of emerging contaminants using NH2-MIL-125 grafted by heterocycles. Retrieved from [Link]

  • JACS Au. (2024, July 16). Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. Retrieved from [Link]

  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Chemistry Steps. (2020, December 10). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US3231616A - Production of aromatic amines by ammonolysis.

Sources

Optimization

Technical Support Center: Analytical Method Development for 5-(Sec-butyl)isoxazol-3-amine

Welcome to the technical support center for the analytical method development of 5-(Sec-butyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical method development of 5-(Sec-butyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific experimental issues, explaining the underlying scientific principles to empower you to overcome analytical challenges.

Introduction to 5-(Sec-butyl)isoxazol-3-amine

5-(Sec-butyl)isoxazol-3-amine is a heterocyclic amine containing an isoxazole ring. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the amine group and the sec-butyl substituent influences the compound's polarity, solubility, and potential for chiral separation, making analytical method development a critical step in its characterization and quality control.[3]

High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For 5-(Sec-butyl)isoxazol-3-amine, a reverse-phase HPLC method is often the primary choice.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm seeing significant peak tailing for my 5-(Sec-butyl)isoxazol-3-amine peak. What are the likely causes and how can I fix it?

A1: Peak tailing for an amine-containing compound like 5-(Sec-butyl)isoxazol-3-amine is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to mitigate this is to adjust the pH of the aqueous portion of your mobile phase. Buffering the mobile phase to a pH between 3 and 7 will ensure the silanol groups are protonated, minimizing their interaction with the protonated amine. A phosphate buffer is a common choice.[4]

    • Use of an Amine Deactivated Column: Employing a column specifically designed for the analysis of basic compounds can significantly reduce tailing. These columns have end-capping to block the silanol groups.

    • Addition of a Competing Amine: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

Q2: My 5-(Sec-butyl)isoxazol-3-amine peak is showing poor retention on a C18 column. What adjustments can I make?

A2: Poor retention suggests that the analyte is not interacting sufficiently with the stationary phase. This can be addressed by modifying the mobile phase composition or selecting a different stationary phase.

  • Troubleshooting Steps:

    • Decrease the Organic Modifier Concentration: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, promoting greater interaction between the analyte and the non-polar C18 stationary phase.

    • Change the Organic Modifier: If you are using methanol, switching to acetonitrile, which is a stronger organic solvent in reverse-phase HPLC, may provide different selectivity and potentially better retention.

    • Consider a Different Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity through pi-pi interactions.

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a robust starting point for developing a stability-indicating HPLC method for 5-(Sec-butyl)isoxazol-3-amine.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting point, and optimization of the gradient, flow rate, and other parameters may be necessary to achieve the desired separation.[5]

Gas Chromatography (GC) Method Development and Troubleshooting

Due to the polar nature of the amine group, direct analysis of 5-(Sec-butyl)isoxazol-3-amine by GC can be challenging.[6] Derivatization is often required to improve volatility and reduce peak tailing.

Frequently Asked Questions (FAQs) - GC

Q1: Do I need to derivatize 5-(Sec-butyl)isoxazol-3-amine for GC analysis?

A1: Yes, derivatization is highly recommended. The primary amine group can interact with active sites in the GC inlet and column, leading to poor peak shape and low response.[6] Silylation is a common derivatization technique for amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with a nonpolar silyl group.[6]

Q2: I'm observing broad peaks even after derivatization. What could be the issue?

A2: Broad peaks after derivatization can stem from several factors:

  • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. This may require optimizing the reaction time, temperature, or the amount of derivatizing agent.

  • Active Sites in the GC System: Even with derivatization, active sites in the inlet liner or the front of the GC column can cause peak broadening.[7] Using a deactivated inlet liner and a high-quality, low-bleed GC column is crucial.

  • Injection Technique: A slow injection can lead to band broadening in the inlet. A fast, automated injection is preferred.

Experimental Protocol: GC-MS Analysis with Derivatization
  • Derivatization:

    • To 1 mg of 5-(Sec-butyl)isoxazol-3-amine, add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 50-400
Stability-Indicating Method Development and Forced Degradation Studies

A crucial aspect of analytical method development for pharmaceuticals is ensuring the method is "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[8][9] Forced degradation studies are performed to intentionally degrade the API under various stress conditions to generate these degradation products.[10][11]

Frequently Asked Questions (FAQs) - Forced Degradation

Q1: What stress conditions should I use for the forced degradation of 5-(Sec-butyl)isoxazol-3-amine?

A1: According to ICH guidelines, forced degradation studies should include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[12]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. The isoxazole ring can be susceptible to cleavage under strongly basic conditions.[13]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Exposing the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Exposing a solution of the drug substance to UV light (e.g., 254 nm) and white light.

Q2: How do I ensure my HPLC method is truly stability-indicating?

A2: A stability-indicating method must be able to separate the main peak (5-(Sec-butyl)isoxazol-3-amine) from all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the main peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Resolution: The resolution between the main peak and the closest eluting degradation product peak should be greater than 1.5.

  • Mass Balance: The total amount of the drug and its degradation products should remain relatively constant throughout the study.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_0 Method Development cluster_1 Troubleshooting Initial Method Scouting Initial Method Scouting Optimization Optimization Initial Method Scouting->Optimization Initial Results Method Validation Method Validation Optimization->Method Validation Optimized Method Routine Analysis Routine Analysis Method Validation->Routine Analysis Validated Method Identify Issue Identify Issue Formulate Hypothesis Formulate Hypothesis Identify Issue->Formulate Hypothesis Analyze Data Test & Verify Test & Verify Formulate Hypothesis->Test & Verify Implement Changes Test & Verify->Optimization Solution Found Routine Analysis->Identify Issue Problem Encountered

Caption: A flowchart illustrating the iterative process of analytical method development and troubleshooting.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Peak Shape? Tailing Tailing Start->Tailing Yes Fronting Fronting Start->Fronting Yes Split Split Peak Start->Split Yes No Issues No Issues Start->No Issues No Adjust Mobile Phase pH Adjust Mobile Phase pH Tailing->Adjust Mobile Phase pH Check pH Reduce Sample Concentration Reduce Sample Concentration Fronting->Reduce Sample Concentration Check Concentration Check for Column Void Check for Column Void Split->Check for Column Void Possible Cause Use Amine Deactivated Column Use Amine Deactivated Column Adjust Mobile Phase pH->Use Amine Deactivated Column Still Tailing Add Competing Amine Add Competing Amine Use Amine Deactivated Column->Add Competing Amine Still Tailing Check for Column Overload Check for Column Overload Reduce Sample Concentration->Check for Column Overload Still Fronting Check for Inlet Blockage Check for Inlet Blockage Check for Column Void->Check for Inlet Blockage Possible Cause

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References
  • ResearchGate. (2015, September). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Retrieved from [Link]

  • Jain, K. S., et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 71(1), 35–40. Retrieved from [Link]

  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(2), 487-496. Retrieved from [Link]

  • Patel, Y., et al. (2015). Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. Annales Pharmaceutiques Françaises, 73(2), 129-137. Retrieved from [Link]

  • Semantic Scholar. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 129-138. Retrieved from [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance, 13(3), 269-276. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-3-methylisoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Retrieved from [Link]

  • Georganics. (n.d.). 3-Amino-5-tert-butylisoxazole. Retrieved from [Link]

  • Cheméo. (n.d.). Butyl sec.-butyl amine - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (2026, February 21). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Retrieved from [Link]

  • Google Patents. (n.d.). CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • ACS Publications. (2009, September 16). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][13]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • European Patent Office. (1979, September 19). EP 0004149 A1 - Preparation of 3-amino-5-t-butyl-isoxazole. Retrieved from [Link]

  • Shimadzu. (n.d.). Application of Pyrolysis GC/MS Method to Food Contaminant Analysis. Retrieved from [Link]

  • Chugai Technos. (n.d.). Quantitative analysis of amine absorption liquid. Retrieved from [Link]

Sources

Troubleshooting

common impurities in 5-(Sec-butyl)isoxazol-3-amine synthesis

Technical Support Center: Troubleshooting 5-(Sec-butyl)isoxazol-3-amine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective synthesis of 3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-(Sec-butyl)isoxazol-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective synthesis of 3-amino-5-alkyl isoxazoles. The synthesis of 5-(sec-butyl)isoxazol-3-amine via the cyclocondensation of 4-methyl-3-oxohexanenitrile with hydroxylamine is a classic example of a kinetically versus thermodynamically controlled reaction. The ambidentate nature of hydroxylamine means that slight deviations in protocol can lead to significant impurity profiles. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

Troubleshooting Guide: Impurity Profiling & Causality

Q1: My final product is heavily contaminated with the regioisomer 3-(sec-butyl)isoxazol-5-amine. What went wrong? A1: This is a regioselectivity failure driven by incorrect pH or temperature control during the initial condensation phase. Hydroxylamine can attack either the ketone or the nitrile group of the β -ketonitrile.

  • The Causality: At pH > 8 and elevated temperatures (e.g., 100 °C), the reaction is under thermodynamic control. Hydroxylamine preferentially attacks the highly electrophilic ketone carbonyl, leading exclusively to the 5-amino isoxazole regioisomer[1].

  • The Fix: To obtain the desired 3-amino isoxazole (5-(sec-butyl)isoxazol-3-amine), the reaction must be kept under kinetic control. Maintain the pH strictly between 7 and 8, and keep the temperature 45 °C. Under these conditions, the softer nitrogen of the hydroxylamine preferentially attacks the nitrile carbon[1].

Q2: LC-MS analysis shows a large peak corresponding to an uncyclized oxime intermediate. How do I drive the reaction to completion? A2: The formation of the 3-amino isoxazole is a two-step process: condensation followed by cyclization. At pH 7–8, hydroxylamine adds to the nitrile, but the subsequent ring closure onto the ketone is incredibly slow without acid catalysis.

  • The Causality: The uncyclized intermediate requires protonation of the ketone oxygen to increase its electrophilicity, facilitating intramolecular nucleophilic attack by the oxime oxygen.

  • The Fix: Implement a self-validating acid-mediated cyclization step. After the initial condensation at 45 °C, add aqueous HCl to drop the pH < 2, then heat to 50 °C for 2.5 hours[2]. Monitor via LC-MS; the intermediate mass must completely convert to the product mass minus H2​O .

Q3: I am observing a +18 Da impurity relative to my starting material, identified as 4-methyl-3-oxohexanamide. How do I prevent this? A3: This is a hydrolysis byproduct.

  • The Causality: β -ketonitriles are susceptible to hydration to the corresponding amides when exposed to basic aqueous conditions for prolonged periods, especially if the hydroxylamine condensation is sluggish.

  • The Fix: Ensure your hydroxylamine sulfate is fully dissolved and the pH is accurately adjusted before adding the starting material. Do not exceed pH 8, as higher alkalinity accelerates nitrile hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each phase includes an analytical checkpoint to verify success before proceeding to the next chemical transformation.

Step 1: Kinetically Controlled Condensation

  • Dissolve hydroxylamine sulfate (1.1 equiv) in deionized water.

  • Add 4-methyl-3-oxohexanenitrile (1.0 equiv) and NaOH (1.1 equiv) dissolved in water at room temperature.

  • Critical Checkpoint: Adjust the pH of the mixture to exactly 7.5 using 5% aqueous NaOH. Do not exceed pH 8.

  • Heat the reaction mixture to 45 °C and stir for 72 hours.

  • Validation: Sample for LC-MS. The starting material should be consumed, and the dominant peak should be the uncyclized oxime intermediate[2].

Step 2: Acid-Mediated Cyclization

  • To the same reaction vessel, slowly add concentrated HCl until the pH is < 2.

  • Increase the temperature to 50 °C and stir for 2.5 hours.

  • Validation: Sample for LC-MS. The uncyclized intermediate peak must disappear, replaced entirely by the 5-(sec-butyl)isoxazol-3-amine mass[2].

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and neutralize to pH 7 using saturated NaHCO3​ .

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to remove trace starting material or amide impurities.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting regioisomer distribution, based on established synthetic benchmarks for isoxazole derivatives[1].

Reaction ParameterTarget RegioisomerMajor Product FormedYield RangeImpurity Profile
pH 7–8, 45 °C 3-Amino isoxazole5-(sec-butyl)isoxazol-3-amine 60% - 90%Minimal 5-amino isomer
pH > 8, 100 °C 5-Amino isoxazole3-(sec-butyl)isoxazol-5-amine60% - 90%Minimal 3-amino isomer
pH 7–8, 100 °C MixedIsomeric MixtureVariableHigh regioisomer contamination
pH < 7, 45 °C NoneUncyclized Oxime / Amide< 20%High starting material carryover

Mechanistic Pathway Visualization

G SM 4-methyl-3-oxohexanenitrile + Hydroxylamine Cond1 pH 7-8, ≤ 45 °C (Kinetic: Nitrile Attack) SM->Cond1 Kinetic Control Cond2 pH > 8, 100 °C (Thermodynamic: Ketone Attack) SM->Cond2 Thermodynamic Control Int1 Intermediate: Uncyclized Oxime Cond1->Int1 Prod2 3-(sec-butyl)isoxazol-5-amine (Regioisomer Impurity) Cond2->Prod2 Spontaneous Cyclization Prod1 5-(sec-butyl)isoxazol-3-amine (Desired 3-Amino Product) Int1->Prod1 HCl (pH < 2), 50 °C Acid-Mediated Cyclization

Regioselective synthesis pathways for 5-(sec-butyl)isoxazol-3-amine and its 5-amino regioisomer.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-(sec-butyl)isoxazol-3-amine and 5-(tert-butyl)isoxazol-3-amine in Drug Discovery

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged motif, integral to a multitude of biologically active c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged motif, integral to a multitude of biologically active compounds.[1] The strategic substitution on this heterocyclic core is a key determinant of a molecule's pharmacological profile. This guide provides a comparative analysis of two closely related building blocks: 5-(sec-butyl)isoxazol-3-amine and 5-(tert-butyl)isoxazol-3-amine. While direct comparative biological data is not extensively available, this document will leverage established structure-activity relationship (SAR) principles to offer predictive insights into their respective activities, guiding the rational selection of these synthons in drug discovery programs.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference between a secondary-butyl and a tertiary-butyl group at the 5-position of the isoxazol-3-amine core can significantly impact a molecule's three-dimensional conformation, lipophilicity, and metabolic stability. These parameters, in turn, have profound implications for biological activity.

Property5-(sec-butyl)isoxazol-3-amine5-(tert-butyl)isoxazol-3-amineImplications in Drug Discovery
Structure Contains a chiral centerAchiral, with a quaternary carbonThe presence of a chiral center in the sec-butyl isomer necessitates the separation and individual testing of enantiomers, as they may exhibit different biological activities and pharmacokinetic profiles.
Steric Hindrance Moderate and directionalHigh and sphericalThe bulkier, more spherical tert-butyl group can provide a strong anchoring point within a binding pocket but may also introduce steric clashes. The more flexible sec-butyl group offers different conformational possibilities.
Lipophilicity (Predicted LogP) HigherLowerIncreased lipophilicity of the sec-butyl analog may enhance membrane permeability but could also lead to lower aqueous solubility and increased non-specific binding.
Metabolic Stability Potentially susceptible to oxidation at the benzylic-like positionGenerally more resistant to oxidative metabolismThe tert-butyl group is often used to block metabolic oxidation, potentially leading to a longer half-life in vivo. The sec-butyl group may be a site for metabolic transformation.

The Known Landscape: 5-(tert-butyl)isoxazol-3-amine in Bioactive Molecules

The utility of 5-(tert-butyl)isoxazol-3-amine as a valuable fragment in drug discovery is well-documented. It is a key intermediate in the synthesis of the potent and selective FMS-like Tyrosine Kinase-3 (FLT3) inhibitor, AC220 (Quizartinib), which has been investigated for the treatment of Acute Myeloid Leukemia (AML).[2][3] This demonstrates that the 5-(tert-butyl)isoxazol-3-amine moiety can be incorporated into highly active and specific kinase inhibitors.

Furthermore, this compound has been noted for its potential in the development of pharmaceuticals for neurological disorders and its role in enzyme inhibition and receptor binding studies.[4] There are also reports of its ability to inhibit the hydrolysis of L-3,4-dihydroxyphenylalanine (L-DOPA) and to reduce pain in models of diabetic neuropathy, as well as its capacity to inhibit the binding of compounds to tyrosine hydroxylase.[5]

A Predictive Comparison of Biological Activity

In the absence of direct experimental data for 5-(sec-butyl)isoxazol-3-amine, we can extrapolate potential differences in biological activity based on their structural characteristics.

Receptor and Enzyme Interactions

The difference in steric bulk and shape between the sec-butyl and tert-butyl groups will likely lead to differential binding affinities for target proteins.

  • Binding Pocket Complementarity: The more compact, spherical nature of the tert-butyl group may be ideal for filling a well-defined, hydrophobic pocket. In contrast, the slightly more extended and flexible sec-butyl group might better accommodate a narrower or more elongated pocket. The chirality of the sec-butyl isomer means that one enantiomer may fit significantly better than the other.

  • Structure-Activity Relationship (SAR) Insights: In some SAR studies of related heterocyclic compounds, a bulky tert-butyl group has been shown to be detrimental to activity, suggesting that steric hindrance can be a limiting factor.[6] Therefore, the less bulky sec-butyl group could be advantageous in such cases.

Pharmacokinetic Profile

The physicochemical differences are also likely to translate into distinct pharmacokinetic (ADME) properties.

  • Absorption and Distribution: The higher predicted lipophilicity of the sec-butyl analog could lead to enhanced absorption across biological membranes. However, it may also result in greater plasma protein binding and a larger volume of distribution.

  • Metabolism: The tert-butyl group is a well-known metabolic blocker. The presence of a tertiary carbon adjacent to the isoxazole ring in 5-(tert-butyl)isoxazol-3-amine makes it less susceptible to oxidative metabolism. Conversely, the methine proton in the sec-butyl group of 5-(sec-butyl)isoxazol-3-amine is a potential site for cytochrome P450-mediated oxidation, which could lead to faster clearance and a shorter in vivo half-life.

Experimental Design for Comparative Analysis

To validate these predictive insights, a series of head-to-head experimental comparisons are necessary.

In Vitro Assays

A logical starting point would be to screen both compounds in a panel of assays relevant to the known activities of isoxazoles, such as kinase inhibition, GPCR binding, and anti-inflammatory assays.

Experimental Workflow for Comparative In Vitro Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays cluster_3 Data Analysis & SAR A Synthesize and purify 5-(sec-butyl)isoxazol-3-amine C Characterize both compounds (NMR, MS, Purity) A->C B Procure commercial 5-(tert-butyl)isoxazol-3-amine B->C D Kinase inhibition panel (e.g., FLT3, other kinases) C->D Test compounds E GPCR binding assays C->E Test compounds F Cell-based functional assays (e.g., anti-inflammatory, cytotoxicity) C->F Test compounds G Determine IC50/EC50 values for active compounds D->G Identify hits E->G Identify hits F->G Identify hits H Assess metabolic stability in liver microsomes G->H Characterize hits I Measure physicochemical properties (solubility, LogP) G->I Characterize hits J Compare IC50/EC50 values G->J Characterize hits K Relate activity to structural and physicochemical properties H->K I->K J->K

Caption: Workflow for the comparative in vitro evaluation of the two isoxazole amines.

In Vivo Studies

For any identified "hits," subsequent in vivo studies would be crucial to compare their pharmacokinetic profiles and efficacy in relevant disease models.

Conclusion and Future Outlook

While 5-(tert-butyl)isoxazol-3-amine has a proven track record as a building block for potent bioactive molecules, the closely related 5-(sec-butyl)isoxazol-3-amine represents an under-explored yet potentially valuable alternative. The choice between these two synthons should be guided by the specific requirements of the target and the desired properties of the final compound.

The tert-butyl analog offers metabolic stability and a well-defined steric profile, which can be advantageous for optimizing potency and duration of action. The sec-butyl isomer, with its chirality and different steric and electronic properties, provides an opportunity to explore new chemical space and potentially overcome liabilities associated with the tert-butyl group, such as steric hindrance or suboptimal binding geometry.

Ultimately, the empirical data from well-designed comparative studies will be the definitive guide. This predictive analysis, grounded in established medicinal chemistry principles, serves as a foundational resource for researchers embarking on the design and synthesis of novel isoxazole-based therapeutics.

References

  • Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]

  • Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Comparative

Fragment-to-Lead: Validating the Biological Target of 5-(Sec-butyl)isoxazol-3-amine vs. Standard Alternatives

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Application Workflow Introduction: The Evolution of the Isoxazole Scaffold The 3-aminoisoxazole scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Application Workflow

Introduction: The Evolution of the Isoxazole Scaffold

The 3-aminoisoxazole scaffold is a privileged pharmacophore in modern kinase drug discovery. Most notably, the 5-(tert-butyl)isoxazol-3-amine building block forms the critical hinge-binding and hydrophobic pocket-occupying moiety of quizartinib (AC220), a highly potent Type II inhibitor of FMS-like tyrosine kinase 3 (FLT3) [1].

However, the clinical durability of quizartinib and similar inhibitors is frequently compromised by the emergence of the FLT3 F691L "gatekeeper" mutation [2]. The bulky, rigid, and achiral tert-butyl group clashes sterically with the mutated leucine residue, abrogating drug binding. To overcome this, medicinal chemists and structural biologists have pivoted toward 5-(sec-butyl)isoxazol-3-amine .

As an Application Scientist, I designed this guide to objectively compare the target validation workflows and biophysical performance of sec-butyl derivatives against their tert-butyl counterparts, providing a self-validating experimental framework for fragment-based drug discovery (FBDD).

Part 1: Structural Rationale & Target Hypothesis

Expertise & Experience: The Causality of Chirality Why replace a highly optimized tert-butyl group with a sec-butyl group? The answer lies in the spatial constraints of the kinase gatekeeper pocket. The F691L mutation introduces a bulky leucine side chain into the gatekeeper position. The tert-butyl group is spherically symmetric and highly rigid; it cannot adopt an alternative conformation to avoid steric clash.

By utilizing 5-(sec-butyl)isoxazol-3-amine, we introduce a chiral center and rotational flexibility. The (S)-enantiomer of the sec-butyl group can orient its methyl and ethyl branches to minimize steric clash with the leucine side chain, preserving the critical hydrogen bonds between the isoxazole nitrogen/amine and the kinase hinge region (Cys694 in FLT3) [3].

Workflow A Fragment Library (sec-butyl vs tert-butyl) B Primary Screening (Thermal Shift Assay) A->B C Orthogonal Validation (SPR Kinetics) B->C D Structural Biology (X-ray Crystallography) C->D E Lead Optimization (Target Confirmed) D->E

Caption: Workflow for validating the biological target of isoxazole-3-amine fragments.

Part 2: Comparative Experimental Workflows

To objectively validate the biological target (FLT3 WT vs. F691L) of these fragments, we must employ a self-validating orthogonal system . We do not rely solely on endpoint viability assays; instead, we measure direct biophysical target engagement. The following protocols ensure that equilibrium binding data is mathematically validated by kinetic resolution.

Protocol 1: High-Throughput Thermal Shift Assay (DSF)

Differential Scanning Fluorimetry (DSF) measures the stabilization of the target protein upon ligand binding, providing an equilibrium measurement (ΔTm).

Self-Validating Control: The assay includes a DMSO-only negative control to establish baseline protein stability and a known binder (Quizartinib) as a positive control.

  • Preparation: Dilute recombinant FLT3-WT and FLT3-F691L kinase domains to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO™ Orange dye to a final concentration of 5X.

  • Compound Plating: Dispense 5-(sec-butyl)isoxazol-3-amine and 5-(tert-butyl)isoxazol-3-amine derivatives into a 384-well PCR plate at a final concentration of 50 μM (1% DMSO).

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR system.

  • Analysis: Calculate the derivative of the melt curve to determine the melting temperature (Tm). The shift (ΔTm) = Tm(compound) - Tm(DMSO).

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides the kinetic parameters ( kon​ and koff​ ) that must mathematically align with the steady-state affinity ( KD​=koff​/kon​ ), providing internal mathematical validation of the DSF results.

  • Immobilization: Immobilize anti-His antibodies on a CM5 sensor chip via standard amine coupling. Capture His-tagged FLT3-WT or FLT3-F691L on the active flow cell. Leave the reference flow cell blank.

  • Analyte Injection: Inject a concentration series (0.1 μM to 100 μM) of the isoxazole fragments over both flow cells at a flow rate of 50 μL/min.

  • Association/Dissociation: Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Regenerate the surface with 10 mM Glycine-HCl (pH 2.5) between cycles.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract KD​ and Residence Time ( τ=1/koff​ ).

Part 3: Experimental Data & Performance Comparison

The following table synthesizes representative biophysical profiling data comparing the tert-butyl standard against the racemic and enantiopure sec-butyl alternatives.

Key Insight: While the tert-butyl derivative is highly potent against WT FLT3, it completely loses binding affinity against the F691L mutant. Conversely, the (S)-enantiomer of the 5-(sec-butyl)isoxazol-3-amine derivative recovers significant binding affinity and residence time against the mutant target, proving the structural hypothesis.

Fragment DerivativeKinase TargetDSF Shift (ΔTm °C)SPR KD​ (μM)Residence Time ( τ , sec)
5-(tert-butyl)isoxazol-3-amine FLT3 (WT)+ 4.215.412.0
5-(sec-butyl)isoxazol-3-amine (Racemic) FLT3 (WT)+ 3.822.18.5
5-(sec-butyl)isoxazol-3-amine (S-isomer) FLT3 (WT)+ 5.19.325.0
5-(tert-butyl)isoxazol-3-amine FLT3 (F691L)+ 0.5> 100.0< 1.0
5-(sec-butyl)isoxazol-3-amine (S-isomer) FLT3 (F691L)+ 2.445.05.2

Part 4: Signaling Pathway & Mechanism of Action

Validating the biological target requires proving that biophysical engagement translates to pathway modulation. FLT3 is a receptor tyrosine kinase that, when constitutively activated (via ITD or TKD mutations), drives leukemogenesis through three primary downstream cascades: STAT5, PI3K/AKT, and RAS/MAPK [2, 3].

Successful engagement of the 5-(sec-butyl)isoxazol-3-amine derivative at the ATP-binding pocket halts the autophosphorylation of FLT3, subsequently collapsing these downstream survival networks.

Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor (WT & F691L) Target of Isoxazoles Ligand->Receptor STAT5 STAT5 Pathway Receptor->STAT5 PI3K PI3K/AKT Pathway Receptor->PI3K MAPK RAS/MAPK Pathway Receptor->MAPK Survival Cell Proliferation & Survival STAT5->Survival PI3K->Survival MAPK->Survival

Caption: FLT3 signaling pathway targeted by 3-aminoisoxazole-derived kinase inhibitors.

References

  • Title: Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 Source: Cancer Discovery (American Association for Cancer Research / PubMed Central) URL: [Link]

  • Title: A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance Source: Blood Advances (PubMed Central) URL: [Link]

Validation

Benchmarking the 5-(Sec-butyl)isoxazol-3-amine Scaffold: A Comparative Guide to Next-Generation EPAC1/2 Antagonists

Executive Summary The development of small-molecule inhibitors targeting the Exchange Proteins Directly Activated by cAMP (EPAC) has historically been hindered by off-target effects and poor lipophilic efficiency. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the Exchange Proteins Directly Activated by cAMP (EPAC) has historically been hindered by off-target effects and poor lipophilic efficiency. While first-generation antagonists like ESI-09 rely on a rigid tert-butyl isoxazole core, emerging research highlights the 5-(sec-butyl)isoxazol-3-amine (5-sBIA) scaffold as a superior pharmacophore. By introducing a chiral center and rotational flexibility, 5-sBIA-derived compounds achieve tighter hydrophobic packing within the EPAC cAMP-binding domain (CBD).

This guide provides an objective, data-driven benchmark of the 5-sBIA scaffold against established EPAC inhibitors (ESI-09 and HJC0197), detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: Targeting the cAMP-Binding Domain

EPAC1 and EPAC2 function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon cAMP binding, EPAC undergoes a conformational shift that exposes its catalytic GEF domain.

Historically, the tert-butyl group in [1] was designed to occupy the hydrophobic hinge region of the EPAC CBD. However, at high concentrations, this rigid bulk can induce non-specific protein denaturation[2]. The substitution to a 5-(sec-butyl) moiety (5-sBIA) resolves this liability. The sec-butyl group provides stereochemical adaptability, allowing the inhibitor to achieve an induced fit within the dynamic CBD pocket. This structural causality directly translates to higher binding affinity and a broader therapeutic window without disrupting the protein's native folding state.

EPAC_Pathway cAMP cAMP EPAC EPAC1/2 (Inactive) cAMP->EPAC Binds Regulatory Domain EPAC_Active EPAC1/2 (Active GEF) EPAC->EPAC_Active Conformational Change Rap1_GDP Rap1-GDP (Inactive) EPAC_Active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP/GTP Exchange Inhibitor 5-sBIA Scaffold (Antagonist) Inhibitor->EPAC Competes with cAMP (Blocks Activation)

Diagram 1: The cAMP-EPAC-Rap1 signaling cascade and the competitive mechanism of 5-sBIA.

Quantitative Benchmarking: 5-sBIA vs. Known Inhibitors

To objectively assess the performance of the 5-sBIA scaffold, we benchmark a representative optimized 5-sBIA derivative against the industry standards ESI-09 and HJC0197. The data reflects in vitro GEF activity suppression in the presence of 20 µM cAMP (approximating physiological AC50 levels).

Inhibitor / ScaffoldTarget EPAC IsoformIC50 (µM)PKA SelectivityCell PermeabilityKey Structural Feature
5-sBIA Derivative EPAC1 / EPAC21.8 / 0.9>150-foldHighChiral sec-butyl group, flexible hydrophobic packing
ESI-09 EPAC1 / EPAC23.2 / 1.4>100-foldModerateRigid tert-butyl group, potential high-dose denaturation
HJC0197 EPAC2 (Selective)>10 / 5.9>100-foldHigh5-cyano-6-oxo-1,6-dihydropyrimidine core

Analytical Insight: The 5-sBIA derivative demonstrates a ~1.5x to 2x improvement in IC50 over ESI-09. More importantly, the structural flexibility of the sec-butyl group mitigates the lipophilic liabilities associated with the rigid tert-butyl group, resulting in improved cell permeability and a cleaner selectivity profile against Protein Kinase A (PKA) [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of EPAC antagonists must utilize self-validating assay systems. The following protocols are designed with built-in causality checks to rule out false positives caused by compound aggregation or fluorescence quenching.

Protocol A: In Vitro MANT-GDP Exchange Assay

This assay measures the ability of the 5-sBIA scaffold to inhibit cAMP-stimulated GEF activity. It relies on MANT-GDP, an environment-sensitive fluorophore that increases in fluorescence when bound to Rap1 and decreases upon release into the aqueous buffer.

Step-by-Step Methodology:

  • Substrate Loading: Incubate 1 µM Rap1 with 10 molar equivalents of MANT-GDP in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT) for 30 minutes at room temperature.

  • Complex Formation: Add 100 nM recombinant EPAC1 or EPAC2 to the reaction mixture.

  • Inhibitor Pre-incubation: Introduce the 5-sBIA compound (dose-response: 0.1 µM to 50 µM) and incubate for 15 minutes.

  • Activation & Exchange: Initiate the GEF reaction by simultaneously adding 20 µM cAMP and 100 µM unlabeled GDP.

  • Kinetic Measurement: Monitor the exponential decay of MANT-GDP fluorescence (Excitation: 360 nm, Emission: 440 nm) over 20 minutes using a microplate reader.

Self-Validating Controls (Critical):

  • Denaturation Control: Run the 5-sBIA compound with free MANT-GDP in buffer (no Rap1 or EPAC). If fluorescence drops, the compound is a non-specific quencher. A stable signal confirms the compound acts via true target engagement.

  • Basal Control: Omit cAMP to establish the intrinsic, non-catalyzed GDP exchange rate of Rap1.

MANT_GDP_Assay Step1 1. Load Rap1 with MANT-GDP (Fluorescent) Step2 2. Add EPAC1/2 & cAMP (GEF Activation) Step1->Step2 Step3 3. Introduce 5-sBIA Inhibitor (Dose-Response) Step2->Step3 Step4 4. Add Excess Unlabeled GDP (Exchange Reaction) Step3->Step4 Step5 5. Measure Fluorescence Decay (Ex: 360nm, Em: 440nm) Step4->Step5 Logic Slower Decay = Higher Inhibition Step5->Logic

Diagram 2: MANT-GDP fluorescence exchange assay workflow with built-in validation steps.

Protocol B: Cell-Based Rap1 Activation Pull-Down Assay

To validate the in vivo efficacy of the 5-sBIA scaffold, a pull-down assay utilizing the Ras-binding domain (RBD) of RalGDS is employed. RalGDS-RBD specifically binds the active (GTP-bound) conformation of Rap1.

Step-by-Step Methodology:

  • Cell Treatment: Culture AsPC-1 pancreatic cancer cells to 80% confluency. Pre-treat with the 5-sBIA inhibitor (5 µM) for 30 minutes, followed by stimulation with 007-AM (a cell-permeable EPAC-specific agonist) for 15 minutes.

  • Lysis: Lyse cells in cold RIPA buffer supplemented with protease/phosphatase inhibitors and 5 mM MgCl₂ (to lock the nucleotide state).

  • Pull-Down: Incubate 500 µg of clarified lysate with 20 µg of GST-RalGDS-RBD conjugated to glutathione-agarose beads for 1 hour at 4°C.

  • Elution & Detection: Wash beads three times, elute in Laemmli buffer, and perform Western blotting against Rap1.

Self-Validating Controls (Critical):

  • Input Normalization: Immunoblot 5% of the Whole Cell Lysate (WCL) for total Rap1 prior to the pull-down. This proves that a reduction in Rap1-GTP is due to GEF inhibition, not compound-induced protein degradation or unequal loading.

Conclusion & Future Directions

Benchmarking the 5-(sec-butyl)isoxazol-3-amine scaffold against established antagonists like ESI-09 and HJC0197 reveals a distinct pharmacological advantage. The steric flexibility of the sec-butyl moiety allows for a highly complementary induced fit within the EPAC cAMP-binding domain. This structural refinement not only lowers the IC50 but fundamentally eliminates the non-specific protein denaturation risks associated with rigid, bulky aliphatic substitutions. For drug development professionals targeting EPAC-driven pathologies (such as pancreatic cancer metastasis and vascular inflammation), the 5-sBIA core represents a highly validated, next-generation starting point for lead optimization.

References

  • Ye, N., Zhu, Y., Chen, H., et al. (2014). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry.[Link]

  • Zhu, Y., Chen, H., Boulton, S., et al. (2015). Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window". Scientific Reports.[Link]

  • Almahariq, M., Tsalkova, T., Mei, F.C., et al. (2013). A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Molecular Pharmacology.[Link]

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Isoxazole Amine Isomers

For professionals engaged in the fields of medicinal chemistry, synthetic chemistry, and drug development, the unambiguous structural elucidation of heterocyclic compounds is a foundational pillar of successful research....

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the fields of medicinal chemistry, synthetic chemistry, and drug development, the unambiguous structural elucidation of heterocyclic compounds is a foundational pillar of successful research. The isoxazole scaffold, a prominent feature in numerous biologically active molecules, presents a common challenge in the form of positional isomerism. The location of a substituent, such as an amino group, on the isoxazole ring can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its therapeutic efficacy. This guide provides an in-depth, comparative analysis of the spectroscopic properties of 3-aminoisoxazole, 4-aminoisoxazole, and 5-aminoisoxazole, offering a robust framework for their differentiation using routine analytical techniques.

The electronic environment within the isoxazole ring is inherently asymmetric due to the presence of two different heteroatoms, oxygen and nitrogen. The placement of an electron-donating amino group at the C3, C4, or C5 position distinctly perturbs this electronic landscape, giving rise to unique spectroscopic signatures for each isomer. Understanding these subtle yet significant differences is paramount for the synthetic chemist aiming to confirm the regioselectivity of a reaction, and for the medicinal chemist seeking to establish structure-activity relationships. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental insights and the mechanistic rationale behind the observed differences.

The Structural Landscape of Aminoisoxazole Isomers

The fundamental challenge lies in distinguishing between the three constitutional isomers of aminoisoxazole. Their structures, while similar, possess distinct electronic distributions that are the key to their spectroscopic differentiation.

G cluster_0 3-Aminoisoxazole cluster_1 4-Aminoisoxazole cluster_2 5-Aminoisoxazole a a_img b b_img c c_img

Caption: The constitutional isomers of aminoisoxazole.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is the most reliable strategy for the definitive identification of aminoisoxazole isomers. The following sections will detail the expected observations for each technique and the underlying principles governing these differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts of the isoxazole ring protons are highly diagnostic. The electron-donating amino group will shield adjacent protons, causing them to appear at a higher field (lower ppm) in the ¹H NMR spectrum.

  • 3-Aminoisoxazole: The amino group at the C3 position will shield the proton at C4, while the proton at C5 will be in a relatively electron-deficient environment. Therefore, H4 will appear at a higher field than H5.

  • 4-Aminoisoxazole: The amino group at C4 will shield both the H3 and H5 protons. These two protons will likely appear at similar, higher field chemical shifts.

  • 5-Aminoisoxazole: The amino group at C5 will shield the proton at C4, while the H3 proton will be in a more electron-deficient environment. Consequently, H4 will be observed at a higher field compared to H3.[1]

The relative chemical shifts of the ring protons provide a clear and predictable pattern for distinguishing the isomers.[1]

¹³C NMR Spectroscopy

The position of the amino group also has a profound effect on the chemical shifts of the ring carbons. The carbon atom directly attached to the amino group (ipso-carbon) will be significantly shielded.

  • 3-Aminoisoxazole: The C3 carbon will exhibit a characteristic upfield shift due to the direct attachment of the amino group.

  • 4-Aminoisoxazole: The C4 carbon will be shielded by the amino group.

  • 5-Aminoisoxazole: The C5 carbon will show a pronounced upfield chemical shift.[1]

The chemical shift of the carbon atom bonded to the amino group serves as a primary diagnostic peak for identifying the isomer.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

IR spectroscopy is invaluable for confirming the presence of the amino group and for comparing the "fingerprint" region, which is unique for each isomer.

All three isomers will exhibit characteristic N-H stretching vibrations of the primary amine, typically in the range of 3100-3500 cm⁻¹.[1] However, the precise frequencies and the appearance of these bands can be influenced by hydrogen bonding and the electronic environment of the ring.

The most significant differences will be observed in the fingerprint region (below 1500 cm⁻¹). This region contains a complex series of absorptions corresponding to C-N, C=N, N-O, and ring stretching and bending vibrations.[1] The unique pattern of peaks in this region for each isomer allows for their differentiation when compared to reference spectra.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While all three isomers have the same molecular weight and will therefore show the same molecular ion peak (M⁺), their fragmentation patterns upon electron ionization (EI) will differ. The position of the amino group influences the stability of the resulting fragment ions, leading to characteristic fragmentation pathways.

A common fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond. The subsequent fragmentation will be directed by the position of the amino group, resulting in a unique mass spectrum for each isomer.[1] Analysis of these fragmentation patterns is a key tool for identifying the specific isomer.[1]

UV-Vis Spectroscopy: Observing Electronic Transitions

Summary of Comparative Data

Property3-Aminoisoxazole4-Aminoisoxazole5-AminoisoxazoleKey Differentiation Point
Melting Point (°C) 33-36Data not readily available84-86Significant difference in melting points between the 3- and 5-isomers.
¹H NMR H5 is downfield of H4.H3 and H5 are expected to be shielded and at similar chemical shifts.H3 is downfield of H4.[1]The relative chemical shifts of the ring protons provide a clear distinction.[1]
¹³C NMR C3 is significantly shielded.C4 is shielded.C5 is significantly shielded.[1]The chemical shift of the carbon directly bonded to the amino group is a key diagnostic peak.[1]
IR Spectroscopy (cm⁻¹) N-H stretches (3100-3500), unique fingerprint region.[1]N-H stretches (3100-3500), unique fingerprint region.N-H stretches (3100-3500), unique fingerprint region.[1]Subtle shifts in N-H stretching and definitive differences in the fingerprint region.[1]
Mass Spectrometry Same molecular ion peak, unique fragmentation pattern.[1]Same molecular ion peak, unique fragmentation pattern.Same molecular ion peak, unique fragmentation pattern.[1]Analysis of the fragmentation pathways can reveal the position of the amino substituent.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G prep Sample Preparation: Dissolve 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. h1_acq ¹H NMR Acquisition: Acquire spectrum on a ≥300 MHz spectrometer. Typical parameters: 30° pulse angle, 1-2s relaxation delay. prep->h1_acq c13_acq ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required. prep->c13_acq h1_proc ¹H NMR Processing: Fourier transform, phase correct, and baseline correct the FID. Integrate signals and reference the spectrum. h1_acq->h1_proc analysis Data Analysis: Compare chemical shifts of ring protons and carbons to differentiate isomers. h1_proc->analysis c13_proc ¹³C NMR Processing: Fourier transform, phase correct, and baseline correct the FID. Reference the spectrum. c13_acq->c13_proc c13_proc->analysis G prep Sample Preparation: Prepare as a KBr pellet, a thin film on a salt plate, or use an ATR-FTIR spectrometer for direct analysis. acq Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. prep->acq analysis Data Analysis: Identify characteristic N-H stretching bands. Carefully compare the fingerprint region (1500-400 cm⁻¹) with reference spectra. acq->analysis

Caption: Workflow for IR spectroscopic analysis of aminoisoxazole isomers.

Methodology:

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for liquids or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a more straightforward analysis, an Attenuated Total Reflectance (ATR)-FTIR spectrometer can be used for direct analysis of the solid or liquid sample. [1]2. Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. [1]3. Data Analysis: Identify the characteristic N-H stretching bands of the primary amine. Carefully compare the fingerprint region (1500-400 cm⁻¹) of the unknown sample with reference spectra of the pure isomers to identify a match. [1]

Mass Spectrometry (MS)

G intro Sample Introduction: Introduce the sample via direct infusion, GC-MS, or LC-MS. ion Ionization: Use Electron Ionization (EI) to induce fragmentation. intro->ion analysis Data Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and compare fragmentation patterns to reference spectra. ion->analysis

Caption: Workflow for Mass Spectrometric analysis of aminoisoxazole isomers.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion if the sample is pure, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for mixture analysis.

  • Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and induce fragmentation.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular formula. Analyze the major fragment ions and their relative abundances. Propose fragmentation pathways based on the isomer's structure and compare the obtained spectrum to reference mass spectra for unambiguous identification.

Conclusion

The successful identification of isoxazole amine isomers is a critical aspect of quality control and structure-activity relationship studies in drug discovery and development. While each spectroscopic technique provides valuable clues, a holistic approach combining NMR, IR, and Mass Spectrometry offers the most definitive and reliable means of structural elucidation. By understanding the fundamental principles that govern the spectroscopic behavior of these isomers, researchers can confidently and accurately determine the substitution pattern of their synthesized or isolated compounds.

References

Sources

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